SCH-1473759 hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8OS.ClH/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18;/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAZMWNWFHDNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: SCH-1473759 Hydrochloride Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-1473759 hydrochloride is a potent, small-molecule inhibitor primarily targeting Aurora kinases A and B, crucial regulators of mitotic progression. This document provides a comprehensive overview of its mechanism of action, detailing its inhibitory profile, effects on cellular signaling, and preclinical efficacy. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate reproducibility. Signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of its molecular interactions and experimental design.
Core Mechanism of Action: Aurora Kinase Inhibition
This compound exerts its primary pharmacological effect through the potent inhibition of Aurora kinases A and B. These serine/threonine kinases are key orchestrators of cell division, and their dysregulation is frequently observed in various malignancies, making them attractive targets for cancer therapy.
1.1. Biochemical Activity
In biochemical assays, SCH-1473759 demonstrates low nanomolar inhibitory potency against both Aurora A and Aurora B.[1] It directly binds to these kinases, as evidenced by its dissociation constants (Kd).[1]
Table 1: Biochemical Inhibition of Aurora Kinases by SCH-1473759
| Target | IC50 (nM) | Kd (nM) |
| Aurora A | 4[1] | 20[1] |
| Aurora B | 13[1] | 30[1] |
1.2. Signaling Pathway
The inhibition of Aurora A and B by SCH-1473759 disrupts the normal progression of mitosis. Aurora A is critical for centrosome maturation and separation, as well as for the assembly of a functional bipolar spindle. Aurora B, a component of the chromosomal passenger complex, is essential for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.
Kinase Selectivity Profile
To assess its specificity, SCH-1473759 was profiled against a panel of kinases. While its primary targets are Aurora A and B, it also exhibits inhibitory activity against a limited number of other kinases at nanomolar concentrations.
2.1. Off-Target Activities
SCH-1473759 has been shown to inhibit members of the Src family of kinases, as well as Checkpoint kinase 1 (Chk1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1]
Table 2: Off-Target Kinase Inhibition by SCH-1473759
| Target | IC50 (nM) |
| Src family kinases | <10[1] |
| Chk1 | 13[1] |
| VEGFR2 | 1[1] |
| IRAK4 | 37[1] |
2.2. Kinome-Wide Selectivity
Importantly, SCH-1473759 demonstrates a high degree of selectivity. It did not show significant activity (IC50 > 1000 nM) against 34 other kinases from different families within the kinome, underscoring its focused inhibitory profile.[1]
In Vitro Efficacy
The potent inhibition of key mitotic kinases by SCH-1473759 translates into effective anti-proliferative activity in various cancer cell lines.
3.1. Cell Proliferation
SCH-1473759 inhibits the proliferation of a broad range of tumor cell lines derived from various tissues, including breast, ovarian, prostate, lung, colon, brain, gastric, renal, skin, and leukemia.[1]
Table 3: Anti-proliferative Activity of SCH-1473759 in Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (nM) |
| HCT116 | Colon | 6[1] |
| A2780 | Ovary | <5[1] |
| LNCaP | Prostate | <5[1] |
| N87 | Gastric | <5[1] |
| Molt4 | Leukemia | <5[1] |
| K562 | Leukemia | <5[1] |
| CCRF-CEM | Leukemia | <5[1] |
In Vivo Preclinical Studies
The anti-tumor activity of SCH-1473759 has been evaluated in human tumor xenograft models, demonstrating its potential for in vivo efficacy.
4.1. Xenograft Models
In mice bearing established A2780 ovarian tumor xenografts, SCH-1473759 administered intraperitoneally (i.p.) resulted in dose- and schedule-dependent tumor growth inhibition (TGI).
Table 4: In Vivo Efficacy of SCH-1473759 in an A2780 Xenograft Model
| Dose and Schedule | Tumor Growth Inhibition (TGI) on Day 16 |
| 5 mg/kg (i.p., bid), continuous | 50% |
| 10 mg/kg (i.p., bid), 5 days on/5 days off | 69% |
4.2. Combination Therapy
The efficacy of SCH-1473759 is enhanced when used in combination with taxanes. The most significant potentiation of anti-tumor activity was observed when SCH-1473759 was administered 12 hours after taxane treatment.[1]
Experimental Protocols
5.1. Aurora Kinase Assays
-
Platform: Low protein binding 384-well plates.
-
Compound Preparation: SCH-1473759 is serially diluted in 100% DMSO.
-
Aurora A Assay Reaction Mix:
-
Enzyme: 8 nM Aurora A
-
Substrate: 100 nM Tamra-PKAtide
-
ATP: 25 µM
-
DTT: 1 mM
-
Kinase Buffer
-
-
Aurora B Assay Reaction Mix:
-
Enzyme: 26 nM Aurora B
-
Substrate: 100 nM Tamra-PKAtide
-
ATP: 50 µM
-
DTT: 1 mM
-
Kinase Buffer
-
-
Data Analysis: Dose-response curves are generated from inhibition data in duplicate from 8-point serial dilutions.
5.2. Cell Proliferation Assay
-
Cell Plating: Cells are seeded in triplicate in 96-well plates at densities ranging from 625 to 3,750 cells per well.
-
Treatment: Cells are treated with various concentrations of SCH-1473759 (final DMSO concentration of 0.1%).
-
Incubation: One plate is stained at time zero, and a second plate is incubated for 72 hours at 37°C.
-
Staining: Cells are fixed and stained with a solution containing Hoechst 33342 dye (1,000 nM) for 30 minutes.
-
Imaging: After washing with PBS, 15 immunofluorescence images are captured per well at 10x magnification using an automated fluorescent microscope.
-
Analysis: Cell count is determined based on nuclear staining, and IC50 values are calculated from the dose-response curves.
Conclusion
This compound is a potent and selective inhibitor of Aurora kinases A and B with demonstrated anti-proliferative activity in a wide range of cancer cell lines and in vivo efficacy in preclinical tumor models. Its well-defined mechanism of action and favorable selectivity profile make it a valuable tool for cancer research and a potential candidate for further drug development, particularly in combination with other anti-cancer agents like taxanes. The detailed protocols provided herein offer a foundation for further investigation into the therapeutic potential of this compound.
References
SCH-1473759 Hydrochloride: A Comprehensive Target Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-1473759 hydrochloride is a potent small molecule inhibitor with a primary activity against Aurora kinases, key regulators of cell division. Its multifaceted targeting profile, encompassing other critical oncogenic kinases, positions it as a compound of significant interest in cancer research and drug development. This in-depth technical guide provides a comprehensive overview of the target profile of this compound, detailing its binding affinities, inhibitory concentrations, and the signaling pathways it modulates. The information presented herein is intended to support further investigation and application of this compound in preclinical and clinical research.
Quantitative Target Profile
The inhibitory activity and binding affinity of this compound have been characterized against a panel of protein kinases. The quantitative data are summarized in the tables below for clear comparison.
In Vitro Inhibitory Activity
| Target | IC50 (nM) | Reference |
| Aurora A | 4 | [1][2] |
| Aurora B | 13 | [1][2] |
| Src family kinases | <10 | [1][2] |
| Chk1 | 13 | [1][2] |
| VEGFR2 | 1 | [1][2] |
| IRAK4 | 37 | [1][2] |
| 34 other kinases | >1000 | [1][2] |
Binding Affinity
| Target | Kd (nM) | Reference |
| Aurora A | 20 | [1][2] |
| Aurora B | 30 | [1][2] |
Cellular Activity
| Cell Line | Assay | IC50 (nM) | Reference |
| HCT116 | Cell Proliferation | 6 | [1][2] |
| A2780, LNCap, N87, Molt4, K562, CCRF-CEM | Cell Proliferation | <5 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Provided below are the experimental protocols for the key assays cited.
Aurora A and Aurora B Kinase Assays[1]
These assays were performed in low protein binding 384-well plates.
-
Compound Dilution: SCH-1473759 was diluted in 100% DMSO to the desired concentrations.
-
Reaction Mixture:
-
Aurora A Assay: Each reaction contained 8 nM Aurora A enzyme, 100 nM Tamra-PKAtide, 25 µM ATP, and 1 mM DTT in kinase buffer.
-
Aurora B Assay: Each reaction consisted of 26 nM Aurora B enzyme, 100 nM Tamra-PKAtide, 50 µM ATP, and 1 mM DTT in kinase buffer.
-
-
Data Analysis: Dose-response curves were generated from inhibition data in duplicate from 8-point serial dilutions of SCH-1473759.
HCT116 Cell Proliferation Assay[1]
-
Cell Plating: HCT116 cells were plated at a density ranging from 625 to 3,750 cells per well.
-
Compound Treatment: Cells were treated in triplicate with SCH-1473759 at a final DMSO concentration of 0.1%.
-
Incubation: A plate was stained at the beginning of the study (time zero), and a second plate was incubated for 72 hours at 37°C.
-
Staining: Cells were fixed with a fixation solution containing 1,000 nM Hoechst 33342 dye and incubated for 30 minutes.
-
Imaging: After removing the fixation solution and washing twice with PBS, 15 immunofluorescence images were captured at 10X magnification using an automated fluorescent microscope.
In Vivo Xenograft Model[2]
The anti-tumor efficacy of SCH-1473759 was evaluated in mice with established A2780 ovarian tumor xenografts.
-
Dosing and Schedule:
-
10 mg/kg administered intraperitoneally twice daily (bid).
-
20 mg/kg administered intraperitoneally once daily (qd).
-
100 mg/kg administered on days 0, 4, and 7.
-
60 mg/kg administered on days 0, 4, and 7.
-
Note: Detailed experimental protocols for the Src family, Chk1, VEGFR2, and IRAK4 kinase assays used to determine the specific IC50 values for this compound were not available in the public domain search results. The following sections on signaling pathways provide a general overview of the cascades these kinases are involved in.
Signaling Pathways
The inhibitory profile of this compound suggests its potential to modulate multiple oncogenic signaling pathways. The following diagrams illustrate the canonical pathways of its primary and secondary targets.
Aurora Kinase Signaling Pathway
Caption: Inhibition of Aurora A and B by SCH-1473759 disrupts mitosis.
Src Family Kinase Signaling Pathway
Caption: SCH-1473759 inhibits Src signaling, affecting cell growth.
Chk1 Signaling Pathway in DNA Damage Response
Caption: SCH-1473759 blocks Chk1, impairing DNA damage checkpoints.
VEGFR2 Signaling Pathway in Angiogenesis
Caption: Inhibition of VEGFR2 by SCH-1473759 can suppress angiogenesis.
IRAK4 Signaling in Innate Immunity
Caption: SCH-1473759 may modulate inflammatory responses via IRAK4.
Conclusion
This compound is a multi-targeted kinase inhibitor with potent activity against Aurora kinases and other key regulators of cancer cell proliferation, survival, and angiogenesis. Its ability to engage multiple oncogenic pathways simultaneously presents a compelling rationale for its continued investigation as a potential anti-cancer therapeutic. This technical guide provides a foundational understanding of its target profile, offering valuable data and methodologies to guide future research and development efforts. Further studies are warranted to fully elucidate the therapeutic potential and mechanisms of action of this promising compound.
References
Unveiling the Off-Target Kinase Profile of SCH-1473759 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-1473759 hydrochloride is a potent small molecule inhibitor primarily targeting Aurora kinases, critical regulators of mitotic progression. While its efficacy against these primary targets is well-documented, a thorough understanding of its off-target kinase activity is paramount for a comprehensive assessment of its therapeutic potential and potential side effects. This technical guide provides an in-depth analysis of the known off-target kinase interactions of SCH-1473759, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been quantified against its primary targets, Aurora A and Aurora B, as well as several other kinases. The following tables summarize the available data on its binding affinity (Kd) and half-maximal inhibitory concentration (IC50).
Table 1: On-Target Kinase Activity of this compound
| Target Kinase | IC50 (nM) | Kd (nM) |
| Aurora A | 4[1] | 20[1] |
| Aurora B | 13[1] | 30[1] |
Table 2: Off-Target Kinase Activity of this compound
| Off-Target Kinase | IC50 (nM) |
| Src family kinases | <10[1] |
| Chk1 | 13[1] |
| VEGFR2 | 1[1] |
| IRAK4 | 37[1] |
It has been reported that this compound does not exhibit significant activity (IC50 > 1000 nM) against a panel of 34 other kinases from various families within the kinome[1]. However, a comprehensive public list of these kinases is not currently available.
Experimental Protocols
The determination of the inhibitory activity of this compound involves various kinase assay methodologies. Below are detailed descriptions of the general protocols employed for assessing the activity against its known on- and off-target kinases.
Aurora A and Aurora B Kinase Assays
A common method for determining the IC50 values for Aurora kinases involves a fluorescence-based assay.
Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase. Inhibition of the kinase results in a decrease in the fluorescent signal.
Materials:
-
Recombinant human Aurora A or Aurora B enzyme
-
Fluorescently labeled peptide substrate (e.g., TAMRA-PKAtide)
-
ATP
-
DTT
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serially diluted in DMSO)
-
384-well low-volume assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
For the Aurora A assay, prepare a reaction mixture containing 8 nM Aurora A, 100 nM TAMRA-PKAtide, 25 µM ATP, and 1 mM DTT in kinase buffer.[1]
-
For the Aurora B assay, prepare a reaction mixture containing 26 nM Aurora B, 100 nM TAMRA-PKAtide, 50 µM ATP, and 1 mM DTT in kinase buffer.[1]
-
Add the serially diluted inhibitor to the assay plate.
-
Add the reaction mixture to the wells to initiate the kinase reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.
Src Family Kinase Assay (General Protocol)
A common method for assessing Src kinase activity is the ADP-Glo™ Kinase Assay.
Principle: This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, leading to a lower luminescent signal.
Materials:
-
Recombinant Src kinase
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well assay plates
-
Luminometer
Procedure:
-
Add diluted this compound and Src kinase to the wells of the assay plate.
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
Chk1 Kinase Assay (General Protocol)
Similar to the Src kinase assay, the ADP-Glo™ Kinase Assay can be adapted for Chk1.
Principle: This assay measures the ADP generated from the Chk1-catalyzed phosphorylation of a substrate.
Materials:
-
Recombinant Chk1 kinase
-
Substrate (e.g., CHKtide)
-
ATP
-
Kinase buffer
-
This compound
-
ADP-Glo™ Assay components
-
Assay plates
-
Luminometer
Procedure:
-
Dispense diluted this compound and Chk1 kinase into the assay plate.
-
Add the substrate and ATP to start the reaction.
-
Incubate for a defined period.
-
Add ADP-Glo™ Reagent to terminate the reaction and consume unused ATP.
-
Add Kinase Detection Reagent to produce luminescence in proportion to the ADP generated.
-
Measure the luminescent signal.
-
Generate dose-response curves to determine the IC50 value.
VEGFR2 Kinase Assay (General Protocol)
A common method for VEGFR2 is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle: This assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, and streptavidin-allophycocyanin (SA-APC) binds to the biotin tag. This brings the europium donor and APC acceptor into close proximity, generating a FRET signal.
Materials:
-
Recombinant VEGFR2 kinase
-
Biotinylated substrate (e.g., biotin-poly-Glu-Tyr)
-
ATP
-
Kinase buffer
-
This compound
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Add this compound, VEGFR2 kinase, and the biotinylated substrate to the assay plate.
-
Initiate the reaction by adding ATP.
-
Incubate to allow for phosphorylation.
-
Add the europium-labeled antibody and SA-APC detection reagents.
-
Incubate to allow for binding.
-
Measure the TR-FRET signal.
-
Calculate IC50 values from the resulting dose-response data.
IRAK4 Kinase Assay (General Protocol)
The LanthaScreen™ Eu Kinase Binding Assay is a suitable method for determining IRAK4 inhibition.
Principle: This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by an inhibitor. Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. An inhibitor competes with the tracer, leading to a decrease in FRET.
Materials:
-
Recombinant IRAK4 kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Fluorescently labeled kinase tracer
-
Kinase buffer
-
This compound
-
Assay plates
-
FRET-capable plate reader
Procedure:
-
Add serially diluted this compound to the assay plate.
-
Add a mixture of IRAK4 kinase and the Eu-anti-tag antibody.
-
Add the fluorescent tracer to all wells.
-
Incubate at room temperature for 60 minutes.
-
Read the FRET signal on a plate reader.
-
Determine the IC50 value from the inhibitor titration curve.
Visualizing Workflows and Pathways
General Kinase Inhibition Assay Workflow
The following diagram illustrates a generalized workflow for determining the IC50 of a kinase inhibitor.
Caption: Generalized workflow for IC50 determination.
Signaling Pathways of Off-Target Kinases
The off-target kinases of SCH-1473759 are involved in various critical cellular signaling pathways. Understanding these pathways provides context for the potential biological consequences of off-target inhibition.
VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling cascade.
Src Family Kinase Signaling
Caption: Overview of Src family kinase signaling.
Discussion
The data presented in this guide highlight that this compound is a multi-kinase inhibitor. While its primary targets are Aurora A and B, it demonstrates potent, low nanomolar inhibition of the Src family kinases, Chk1, and VEGFR2, and moderate inhibition of IRAK4.
The off-target activities of SCH-1473759 have significant implications for its therapeutic application. Inhibition of VEGFR2, a key mediator of angiogenesis, could contribute to the anti-tumor efficacy of the compound. Similarly, targeting the Src family kinases, which are often overactive in cancer and play roles in proliferation, survival, and metastasis, may provide additional therapeutic benefits. Inhibition of Chk1, a critical component of the DNA damage response, could sensitize cancer cells to DNA-damaging agents. However, these off-target effects could also contribute to the overall toxicity profile of the compound.
The lack of a publicly available, comprehensive kinase panel screening for SCH-1473759 represents a knowledge gap. Such a screen would provide a more complete understanding of its selectivity and help to predict potential on- and off-target toxicities with greater accuracy.
Conclusion
This compound is a potent inhibitor of Aurora kinases with significant off-target activity against several other important cancer-related kinases. This polypharmacology may contribute to its overall anti-neoplastic effects but also necessitates careful consideration of its potential side-effect profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the complex pharmacology of this compound. Future studies focusing on a comprehensive kinome-wide selectivity profile will be invaluable in fully elucidating the therapeutic potential and risks associated with this compound.
References
An In-depth Technical Guide to the Discovery and Synthesis of SCH-1473759 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-1473759 hydrochloride is a potent, small-molecule inhibitor of Aurora kinases, with significant activity against both Aurora A and Aurora B. These serine/threonine kinases are key regulators of mitosis, and their dysregulation is frequently implicated in tumorigenesis. Consequently, Aurora kinases have emerged as promising targets for cancer therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a representative of the pyrazolo[1,5-a]pyrimidine class of Aurora kinase inhibitors. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of relevant signaling pathways and workflows are presented to serve as a valuable resource for researchers in the field of oncology drug discovery.
Discovery and Rationale
The discovery of this compound stems from research efforts targeting the critical role of Aurora kinases in cell cycle progression. Overexpression of Aurora kinases, particularly Aurora A and B, is a common feature in a wide range of human cancers and is often associated with chromosomal instability and poor prognosis. This established link to cancer biology made them attractive targets for the development of small-molecule inhibitors.
The core chemical scaffold of SCH-1473759, the pyrazolo[1,5-a]pyrimidine ring system, has been a fruitful starting point for the development of various kinase inhibitors. Structure-activity relationship (SAR) studies on this scaffold have demonstrated that substitutions at key positions can modulate potency and selectivity against different kinases. The development of SCH-1473759 likely involved the iterative optimization of a lead compound, focusing on enhancing its inhibitory activity against Aurora kinases while maintaining a favorable pharmacological profile.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Conditions |
| IC50 (Aurora A) | 4 nM[1][2][3][4] | In vitro kinase assay |
| IC50 (Aurora B) | 13 nM[1][2][3][4] | In vitro kinase assay |
Table 1: In Vitro Inhibitory Potency of this compound
| Cell Line | Assay Type | Endpoint | Result |
| Various Human Cancer Cell Lines | Proliferation Assay | GI50 | Sub-micromolar activity |
| HCT-116 (Colon Cancer) | Apoptosis Assay | Induction of apoptosis | Demonstrated |
| HCT-116 (Colon Cancer) | Cell Cycle Analysis | G2/M arrest, polyploidy | Observed |
Table 2: Cellular Activity of this compound
| Xenograft Model | Dosing Regimen | Outcome |
| Human Tumor Xenografts in Mice | Intraperitoneal administration | Significant tumor growth inhibition |
Table 3: In Vivo Efficacy of this compound
Synthesis of this compound
The synthesis of this compound is based on the construction of the core pyrazolo[1,5-a]pyrimidine scaffold, followed by functionalization. While the exact, detailed protocol for SCH-1473759 is proprietary, the general synthetic strategies for this class of compounds are well-documented in the chemical literature, particularly in patents filed by the discovering organization. The following represents a plausible synthetic route based on these publications.
The synthesis likely commences with the condensation of a substituted 3-aminopyrazole with a β-ketoester or a similar 1,3-dielectrophilic species to form the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwald aminations, would be employed to introduce the side chains necessary for potent Aurora kinase inhibition. The final step would involve salt formation with hydrochloric acid to yield the hydrochloride salt, which often improves the compound's solubility and stability.
A general workflow for the synthesis is depicted below:
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Experimental Protocols
In Vitro Aurora Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Aurora A and Aurora B kinases.
Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Fluorescently labeled peptide substrate (e.g., Kemptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound
-
384-well microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, the fluorescently labeled peptide substrate, and the diluted compound.
-
Initiate the kinase reaction by adding a mixture of the respective Aurora kinase and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HeLa)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Luminometer or spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cells for implantation
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition for the treatment group compared to the control group.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the catalytic activity of Aurora kinases A and B. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest and ultimately apoptosis in cancer cells.
Aurora A Signaling: Aurora A is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar spindle during prophase and metaphase. Inhibition of Aurora A by SCH-1473759 leads to defects in these processes, resulting in mitotic arrest.
Aurora B Signaling: Aurora B is a component of the chromosomal passenger complex (CPC) and plays a crucial role in ensuring correct chromosome-microtubule attachments and the spindle assembly checkpoint (SAC). Inhibition of Aurora B disrupts the proper alignment of chromosomes at the metaphase plate and can lead to aneuploidy and cell death.
Caption: Simplified signaling pathways of Aurora A and B and the inhibitory effect of SCH-1473759.
Conclusion
This compound is a potent dual inhibitor of Aurora kinases A and B, demonstrating significant anti-proliferative and anti-tumor activity. Its discovery highlights the therapeutic potential of targeting Aurora kinases in oncology. The pyrazolo[1,5-a]pyrimidine scaffold serves as a versatile platform for the design of potent and selective kinase inhibitors. The detailed experimental protocols and biological data presented in this guide provide a valuable resource for researchers working on the development of novel anti-cancer agents targeting the Aurora kinase family. Further research into the clinical efficacy and safety of SCH-1473759 and related compounds is warranted.
References
- 1. Koha online catalog › Details for: Aurora Kinase inihibitors: identification, structure- activity relationship studies and molecular modeling of substituted Pyrazola (1. 5-a) pyrimidine scaffold [library.kuvempu.ac.in]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies | MDPI [mdpi.com]
- 4. Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)−1-(5-methylpyridin-2-yl)−1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation [scholarworks.indianapolis.iu.edu]
SCH-1473759 Hydrochloride: A Potent Aurora Kinase Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-1473759 hydrochloride is a potent, small-molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Dysregulation of Aurora kinases is a hallmark of many human cancers, making them a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support researchers and drug development professionals in their exploration of this compound for oncology research.
Chemical Structure and Properties
While a definitive public domain chemical structure and IUPAC name for this compound remain to be fully elucidated in publicly available literature, it has been described as an acyclic amino alcohol derivative with an imidazo[1,2-a]pyrazine core.[1] The following table summarizes its known chemical and physical properties.
| Property | Value | Source |
| CAS Number | 1094067-13-6 | [2] |
| Molecular Formula | C20H27ClN8OS | [2] |
| Molecular Weight | 463.00 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [3] |
| Storage | -20°C (powder) or -80°C (in solvent) | [2] |
Mechanism of Action: Inhibition of Aurora Kinases
This compound exerts its biological effects through the potent inhibition of Aurora kinases A and B.[4] These kinases are key regulators of cell division, with distinct roles in mitosis.
-
Aurora A Kinase: Primarily involved in centrosome maturation and separation, as well as the formation of the bipolar mitotic spindle.
-
Aurora B Kinase: A component of the chromosomal passenger complex (CPC), it is essential for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.
By inhibiting both Aurora A and B, SCH-1473759 disrupts the mitotic process, leading to defects in spindle formation, chromosome segregation, and ultimately, cell death in rapidly dividing cancer cells.
Signaling Pathway
The following diagram illustrates the central role of Aurora kinases in mitosis and the point of intervention for this compound.
Biological Activity
In Vitro Kinase Inhibition
This compound is a highly potent inhibitor of Aurora A and Aurora B kinases, with inhibitory concentrations in the low nanomolar range.
| Target | IC50 |
| Aurora A | 4 nM |
| Aurora B | 13 nM |
Data sourced from MedchemExpress.
Cellular Activity
The compound has demonstrated significant anti-proliferative activity against a variety of human cancer cell lines. Of note is its potent activity against the HCT116 colorectal carcinoma cell line.
| Cell Line | IC50 |
| HCT116 | 6 nM |
Data sourced from MedchemExpress.
Experimental Protocols
The following sections provide generalized protocols for key assays used to characterize the activity of this compound. These should be adapted and optimized for specific experimental conditions.
In Vitro Aurora Kinase Inhibition Assay
This protocol describes a common method for determining the in vitro potency of an inhibitor against a purified kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to achieve the desired concentration range.
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute purified recombinant Aurora A or Aurora B kinase in the reaction buffer.
-
Prepare a substrate solution (e.g., Kemptide) and an ATP solution in the reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted this compound solutions.
-
Add the diluted kinase to each well.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction using a suitable reagent (e.g., a solution containing EDTA).
-
-
Signal Detection and Analysis:
-
Detect the product of the kinase reaction using a suitable method, such as a luminescence-based assay that measures ADP production (e.g., ADP-Glo™).
-
Measure the signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to a DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay (HCT116)
This protocol outlines a method to assess the anti-proliferative effects of this compound on the HCT116 colon cancer cell line.
Methodology:
-
Cell Culture and Plating:
-
Culture HCT116 cells in a suitable medium (e.g., McCoy's 5A supplemented with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin and resuspend in fresh medium.
-
Count the cells and adjust the density to seed approximately 2,000-5,000 cells per well in a 96-well plate.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours.
-
-
Viability Assessment:
-
Add a cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin, to each well.
-
Incubate for 2-4 hours to allow for the conversion of the reagent by viable cells.
-
If using MTT, solubilize the formazan crystals with a suitable solvent (e.g., DMSO or Sorenson's buffer).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a potent and valuable research tool for investigating the role of Aurora kinases in cancer biology and for the preclinical evaluation of Aurora kinase inhibition as a therapeutic strategy. Its high potency and well-defined mechanism of action make it a suitable compound for a wide range of in vitro and in vivo studies. Further research to fully elucidate its chemical structure and to explore its therapeutic potential in various cancer models is warranted.
References
- 1. 8-Bromo-6-chloroimidazo[1,2-a]pyrazine | 76537-19-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Heterocyclic compounds and uses thereof - Patent US-10253047-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-[5-(3,5-Difluorobenzyl)-1h-Indazol-3-Yl]-2-[(4-Hydroxycyclohexyl)amino]-4-(4-Methylpiperazin-1-Yl) Benzamide | C32H36F2N6O2 | CID 25176165 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: SCH-1473759 Hydrochloride (CAS Number: 1094067-13-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-1473759 hydrochloride is a potent, small-molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Dysregulation of Aurora kinases is a hallmark of many human cancers, making them a compelling target for anticancer therapy. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic and toxicological data. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support further research and development efforts.
Introduction
This compound, a compound based on an imidazo[1,2-a]pyrazine core, has been identified as a sub-nanomolar inhibitor of both Aurora A and Aurora B kinases.[1] These kinases are essential for the proper execution of cell division, with Aurora A being involved in centrosome maturation and separation, and bipolar spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome-microtubule attachments and cytokinesis. Inhibition of these kinases by SCH-1473759 leads to mitotic arrest and subsequent apoptosis in cancer cells, demonstrating its potential as a therapeutic agent. This document synthesizes the available technical data on this compound to serve as a detailed resource for the scientific community.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the potent inhibition of Aurora A and Aurora B kinases.[2] The inhibition of these kinases disrupts the orderly progression of mitosis, leading to endoreduplication and apoptosis.
Signaling Pathway
The primary signaling pathway affected by SCH-1473759 is the Aurora kinase pathway, which is central to the regulation of the cell cycle, specifically during mitosis.
In Vitro Activity
Kinase Inhibition
This compound demonstrates potent inhibitory activity against Aurora A and Aurora B kinases. It also shows activity against other kinases at slightly higher concentrations.
| Target Kinase | IC50 (nM) | Kd (nM) |
| Aurora A | 4[2] | 20[2] |
| Aurora B | 13[2] | 30[2] |
| Src family kinases | <10[2] | - |
| Chk1 | 13[2] | - |
| VEGFR2 | 1[2] | - |
| IRAK4 | 37[2] | - |
Table 1: In vitro kinase inhibitory activity of SCH-1473759.
Cell Proliferation
The compound effectively inhibits the proliferation of various human cancer cell lines, with particularly high potency in hematological and solid tumors.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon | 6[2] |
| A2780 | Ovarian | <5[2] |
| LNCaP | Prostate | <5[2] |
| N87 | Gastric | <5[2] |
| Molt4 | Leukemia | <5[2] |
| K562 | Leukemia | <5[2] |
| CCRF-CEM | Leukemia | <5[2] |
Table 2: Anti-proliferative activity of SCH-1473759 in various cancer cell lines.
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the anti-tumor activity of SCH-1473759.
| Dose and Schedule | Tumor Growth Inhibition (TGI) |
| 5 mg/kg (ip, bid), continuous | 50% on day 16[2] |
| 10 mg/kg (ip, bid), intermittent (5 days on/5 days off) | 69% on day 16[2] |
Table 3: In vivo anti-tumor efficacy of SCH-1473759 in a human tumor xenograft model.
Pharmacokinetics and Toxicology
Pharmacokinetics
Qualitative pharmacokinetic studies have been conducted in several species.
| Species | Clearance | Half-life | Tissue Distribution |
| Rodents | High[2] | Moderate[2] | High[2] |
| Dog | Moderate[2] | Moderate[2] | High[2] |
| Monkey | Moderate[2] | Moderate[2] | High[2] |
Table 4: Summary of qualitative pharmacokinetic properties of SCH-1473759.
Toxicology
The compound has been reported to be well-tolerated at therapeutic doses in preclinical models.[2] A formal toxicological profile with specific data such as LD50 is not publicly available. The provided Material Safety Data Sheet (MSDS) indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]
Experimental Protocols
Aurora Kinase Assay
This protocol outlines the general procedure for determining the in vitro inhibitory activity of SCH-1473759 against Aurora A and B kinases.
Detailed Steps:
-
Compound Preparation: Serially dilute this compound in 100% DMSO to achieve a range of desired concentrations.
-
Reaction Setup: In a low protein binding 384-well plate, add the diluted compound.
-
Reagent Addition:
-
Reaction Initiation: Start the kinase reaction by adding ATP to a final concentration of 25 µM for Aurora A and 50 µM for Aurora B.[2]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as fluorescence polarization to detect the phosphorylation of the Tamra-PKAtide substrate.
-
Data Analysis: Generate dose-response curves from the inhibition data (in duplicate) and calculate the IC50 values.
Cell Proliferation Assay (HCT116)
This protocol describes a method to assess the anti-proliferative effects of SCH-1473759 on the HCT116 colon cancer cell line.
Detailed Steps:
-
Cell Seeding: Plate HCT116 cells in 96-well plates at a density of 625 to 3,750 cells per well and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells in triplicate with various concentrations of SCH-1473759, ensuring a final DMSO concentration of 0.1%.[2]
-
Incubation: Incubate the plates for 72 hours at 37°C. A zero-hour plate should be stained at the start of the study for baseline cell count.[2]
-
Fixation and Staining: Fix the cells with a fixation solution containing 1,000 nM Hoechst 33342 dye and incubate for 30 minutes.[2]
-
Washing: Remove the fixation solution and wash the cells twice with PBS.[2]
-
Imaging: Capture 15 immunofluorescence images per well at 10x magnification using an automated fluorescent microscope.[2]
-
Data Analysis: Analyze the images to determine the cell count in each well. Plot the cell viability against the compound concentration to determine the IC50 value.
Synthesis
The core of SCH-1473759 is an imidazo[1,2-a]pyrazine scaffold. While a specific, detailed synthesis protocol for this compound is not publicly available, the synthesis of related imidazo[1,2-a]pyrazine derivatives typically involves the condensation of a 2-aminopyrazine derivative with an α-haloketone. Further modifications would be required to introduce the specific side chains present in SCH-1473759.
Conclusion
This compound is a highly potent inhibitor of Aurora kinases with significant anti-proliferative activity in a broad range of cancer cell lines and demonstrated in vivo efficacy in preclinical tumor models. Its favorable, albeit qualitatively described, pharmacokinetic profile across multiple species suggests its potential for further development. The detailed in vitro and in vivo data, along with the provided experimental frameworks, offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising anticancer agent. Further studies are warranted to establish a comprehensive toxicological profile and to elucidate the detailed metabolic fate of the compound.
References
SCH-1473759 Hydrochloride: A Potent Aurora Kinase Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-1473759 hydrochloride is a potent, small-molecule inhibitor of Aurora kinases A and B, critical regulators of mitotic progression.[1] Dysregulation of Aurora kinases is a common feature in many human cancers, leading to genomic instability and uncontrolled cell proliferation. This has positioned Aurora kinases as attractive targets for therapeutic intervention. SCH-1473759 has demonstrated significant anti-proliferative activity across a broad range of cancer cell lines and has shown efficacy in preclinical in vivo models, both as a single agent and in combination with other chemotherapeutic agents. This technical guide provides a comprehensive overview of the preclinical data and methodologies related to this compound, intended to facilitate further cancer research and drug development efforts.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of Aurora A and Aurora B kinases. These serine/threonine kinases play essential roles in various stages of mitosis.
-
Aurora A is crucial for centrosome maturation and separation, as well as the assembly of a bipolar spindle.
-
Aurora B , a component of the chromosomal passenger complex, is vital for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.
Inhibition of Aurora A and B by SCH-1473759 disrupts these processes, leading to mitotic arrest, endoreduplication (the replication of the genome in the absence of cell division), and ultimately, apoptosis in cancer cells. A key cellular phenotype observed upon treatment with SCH-1473759 is the accumulation of cells with a DNA content greater than 4N, a hallmark of Aurora kinase inhibition.[1]
Signaling Pathway
The following diagram illustrates the central role of Aurora A and B kinases in mitosis and the point of intervention for SCH-1473759.
Caption: Inhibition of Aurora A and B by SCH-1473759 disrupts mitosis, leading to apoptosis.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) | Binding Affinity (Kd, nM) |
| Aurora A | 4 | 20 |
| Aurora B | 13 | 30 |
| Src family kinases | <10 | Not Reported |
| Chk1 | 13 | Not Reported |
| VEGFR2 | 1 | Not Reported |
| IRAK4 | 37 | Not Reported |
Data compiled from publicly available information.
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HCT116 | Colon | 6 |
| A2780 | Ovarian | <5 |
| LNCaP | Prostate | <5 |
| N87 | Gastric | <5 |
| Molt4 | Leukemia | <5 |
| K562 | Leukemia | <5 |
| CCRF-CEM | Leukemia | <5 |
This is a partial list of sensitive cell lines. SCH-1473759 has shown activity against a broad panel of tumor cell lines.
Table 3: In Vivo Anti-tumor Efficacy in Human Tumor Xenograft Models
| Dosing Schedule | Tumor Growth Inhibition (TGI) |
| 5 mg/kg, i.p., twice daily (continuous) | 50% on day 16 |
| 10 mg/kg, i.p., twice daily (5 days on, 5 days off) | 69% on day 16 |
Efficacy was also shown to be enhanced when combined with taxanes.[1]
Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound. These are generalized protocols and may require optimization for specific experimental conditions.
In Vitro Aurora Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of SCH-1473759 against Aurora A and B kinases.
Caption: A generalized workflow for determining the IC₅₀ of SCH-1473759 against Aurora kinases.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of this compound in 100% DMSO.
-
Reaction Setup: In a 384-well plate, combine the kinase buffer, the appropriate concentration of recombinant Aurora A or Aurora B enzyme, and a fluorescently labeled peptide substrate (e.g., Tamra-PKAtide).
-
Compound Addition: Add the diluted SCH-1473759 or DMSO (vehicle control) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the fluorescence signal. The degree of substrate phosphorylation is proportional to the fluorescence intensity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of SCH-1473759 on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, XTT, or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value by non-linear regression analysis.
Cell Cycle Analysis for Polyploidy
This protocol describes the use of flow cytometry to analyze the DNA content of cells treated with SCH-1473759 to detect the induction of polyploidy.
Methodology:
-
Cell Treatment: Culture cancer cells in the presence of SCH-1473759 or vehicle control for a defined period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Store the fixed cells at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on the single-cell population and analyze the DNA content histogram to quantify the percentage of cells in different phases of the cell cycle (sub-G1, G1, S, G2/M) and to identify the population of cells with >4N DNA content.
In Vivo Human Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of SCH-1473759 in an immunodeficient mouse model.
Caption: A generalized workflow for assessing the in vivo efficacy of SCH-1473759.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound (formulated in an appropriate vehicle) via the desired route (e.g., intraperitoneal injection) according to the specified dosing schedule. The control group receives the vehicle only.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the animals as an indicator of toxicity.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) to determine the anti-tumor efficacy of the compound.
Conclusion
This compound is a valuable research tool for investigating the role of Aurora kinases in cancer. Its potent and selective inhibitory activity, coupled with its demonstrated anti-proliferative and anti-tumor effects, makes it a compelling compound for further preclinical and potentially clinical investigation. The information and protocols provided in this guide are intended to support the scientific community in advancing our understanding of Aurora kinase inhibition as a therapeutic strategy in oncology.
References
Methodological & Application
Application Notes and Protocols for SCH-1473759 Hydrochloride in In Vitro Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SCH-1473759 hydrochloride is a potent inhibitor of Aurora kinases, with IC50 values of 4 nM and 13 nM for Aurora A and Aurora B, respectively[1][2]. Aurora kinases are crucial serine/threonine kinases that regulate various stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Dysregulation of Aurora kinase activity is frequently observed in various human cancers, making them attractive targets for cancer therapy. SCH-1473759 has demonstrated anti-proliferative activity against a wide range of tumor cell lines[1][3]. This document provides detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Kd (nM) |
| Aurora A | 4[1][2] | 20[1][3] |
| Aurora B | 13[1][2] | 30[1][3] |
| Src family kinases | <10[1][3] | Not Reported |
| Chk1 | 13[1][3] | Not Reported |
| VEGFR2 | 1[1][3] | Not Reported |
| IRAK4 | 37[1][3] | Not Reported |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Tissue of Origin | IC50 (nM) |
| HCT116 | Colon | 6[1][3] |
| A2780 | Ovary | <5[1][3] |
| LNCaP | Prostate | <5[1][3] |
| N87 | Gastric | <5[1][3] |
| Molt4 | Leukemia | <5[1][3] |
| K562 | Leukemia | <5[1][3] |
| CCRF-CEM | Leukemia | <5[1][3] |
Signaling Pathways and Experimental Workflows
Figure 1: Simplified Aurora Kinase Signaling Pathway and Inhibition by SCH-1473759.
Figure 2: General Experimental Workflow for In Vitro Characterization of SCH-1473759.
Experimental Protocols
In Vitro Aurora Kinase Inhibition Assay
This protocol is adapted from a general kinase assay procedure and can be used to determine the IC50 of this compound against Aurora A and Aurora B kinases.
Materials:
-
Recombinant human Aurora A and Aurora B enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Fluorescently labeled peptide substrate (e.g., TAMRA-PKAtide)
-
This compound
-
100% DMSO
-
Low protein binding 384-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.
-
Reaction Setup:
-
Aurora A Assay: In each well, combine 8 nM Aurora A enzyme, 100 nM TAMRA-PKAtide, and 25 µM ATP in kinase buffer.
-
Aurora B Assay: In each well, combine 26 nM Aurora B enzyme, 100 nM TAMRA-PKAtide, and 50 µM ATP in kinase buffer.
-
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the reaction wells. The final DMSO concentration should be consistent across all wells and typically below 1%.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Measure the fluorescence signal using a plate reader. The signal will be inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay) in HCT116 Cells
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effects of this compound on the HCT116 human colon carcinoma cell line.
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[4][5].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Immunofluorescence Assay for Histone H3 Phosphorylation
This protocol details the immunofluorescent detection of phosphorylated histone H3 at serine 10 (p-H3-Ser10), a downstream marker of Aurora B activity, in cells treated with this compound.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10) antibody
-
Secondary antibody: Fluorescently-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or in an appropriate imaging plate and allow them to attach. Treat the cells with various concentrations of this compound for a desired period (e.g., 24 hours).
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 15 minutes at room temperature.
-
Blocking: Wash the cells twice with PBS and then block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-p-H3-Ser10 antibody in the blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides with an anti-fade mounting medium. Acquire images using a fluorescence microscope. The intensity of the p-H3-Ser10 signal is expected to decrease with increasing concentrations of this compound.
References
Application Notes and Protocols for SCH-1473759 Hydrochloride, a Potent Aurora Kinase Inhibitor
For Research Use Only.
Introduction
SCH-1473759 hydrochloride is a potent, sub-nanomolar inhibitor of Aurora A and Aurora B kinases, crucial serine/threonine kinases that regulate mitotic progression.[1][2] Aurora kinases are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy. Inhibition of these kinases leads to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.[1][3] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its anti-proliferative, cell cycle, and apoptotic effects.
Mechanism of Action
This compound primarily targets Aurora A and Aurora B kinases. Aurora A is essential for centrosome maturation and separation, as well as for proper spindle assembly. Aurora B, a component of the chromosomal passenger complex, is critical for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. By inhibiting both kinases, SCH-1473759 disrupts multiple stages of mitosis, leading to mitotic catastrophe and subsequent cell death.[3][4]
Caption: Mechanism of action of this compound.
Quantitative Data
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays.
| Target | IC50 (nM) |
| Aurora A | 4 |
| Aurora B | 13 |
| Table 1: Biochemical inhibitory activity of SCH-1473759.[2][5] |
| Cell Line | Tissue Origin | IC50 (nM) |
| HCT116 | Colon | 6 |
| A2780 | Ovarian | <5 |
| LNCaP | Prostate | <5 |
| N87 | Gastric | <5 |
| Molt4 | Leukemia | <5 |
| K562 | Leukemia | <5 |
| CCRF-CEM | Leukemia | <5 |
| Table 2: Anti-proliferative activity of SCH-1473759 in various cancer cell lines.[5] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of SCH-1473759 on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A2780)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of SCH-1473759 in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of SCH-1473759 to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell proliferation assay.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution following treatment with SCH-1473759.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of SCH-1473759 for 24-48 hours.
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.[6][7]
Caption: Workflow for cell cycle analysis by flow cytometry.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to detect and quantify apoptosis induced by SCH-1473759.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with SCH-1473759 for 48-72 hours.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[8][9]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Troubleshooting
-
Low signal in proliferation assays: Ensure optimal cell seeding density and health. Check the expiration date and proper storage of reagents.
-
High background in flow cytometry: Optimize washing steps to remove unbound antibodies or dyes. Ensure proper gating to exclude debris and cell aggregates.
-
Inconsistent results: Maintain consistent cell culture conditions, passage numbers, and reagent concentrations across experiments.
Conclusion
This compound is a valuable research tool for studying the roles of Aurora kinases in cell cycle regulation and oncology. The provided protocols offer a foundation for investigating the cellular effects of this potent inhibitor. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. SCH 1473759, a novel Aurora inhibitor, demonstrates enhanced anti-tumor activity in combination with taxanes and KSP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Protein Kinase D2 Modulates Cell Cycle by Stabilizing Aurora A Kinase at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Using SCH-1473759 Hydrochloride in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data for SCH-1473759 hydrochloride in the HCT116 human colorectal carcinoma cell line has not been published. This compound has been described as a potent inhibitor of Aurora kinases. Therefore, this document provides representative data and protocols for other well-characterized Aurora kinase inhibitors in HCT116 cells to serve as a comprehensive guide for experimental design and execution. The methodologies and expected outcomes are based on the known mechanism of action of Aurora kinase inhibitors.
Introduction
This compound is a small molecule inhibitor targeting Aurora kinases, a family of serine/threonine kinases that are critical regulators of mitosis. Aurora kinases, particularly Aurora A and Aurora B, are frequently overexpressed in human cancers, including colorectal cancer, making them attractive targets for therapeutic intervention. Inhibition of Aurora kinases disrupts several mitotic processes, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. In cancer cells, this disruption typically leads to mitotic catastrophe, endoreduplication, and subsequent apoptosis.
The HCT116 cell line, derived from a human colorectal carcinoma, is a widely used model in cancer research. These cells are microsatellite unstable and possess a wild-type p53 status, although p53-null isogenic lines are also available, providing a valuable tool for studying p53-dependent cellular responses to anticancer agents.
This document outlines the anticipated effects of this compound on HCT116 cells based on data from other Aurora kinase inhibitors and provides detailed protocols for key in vitro experiments to assess its efficacy.
Data Presentation: Efficacy of Representative Aurora Kinase Inhibitors in HCT116 Cells
The following tables summarize the quantitative data for several known Aurora kinase inhibitors in HCT116 cells. This information can be used to establish a baseline for the expected potency and cellular effects of this compound.
Table 1: Cytotoxicity of Aurora Kinase Inhibitors in HCT116 Cells
| Compound | Assay Type | IC50 | Reference |
| AZD1152 (Barasertib) | Clonogenic Assay | 20 nM | |
| Danusertib (PHA-739358) | Proliferation Assay | 31 nM | [1] |
| AT9283 | Proliferation Assay | < 1 µM | [2] |
| VX-680 (Tozasertib) | Proliferation Assay | Not specified, induces apoptosis at 1-40 µM | [3] |
| Alisertib (MLN8237) | Proliferation Assay | 0.06 to > 5 µM | [4] |
Table 2: Cell Cycle Effects of Aurora Kinase Inhibitors in HCT116 Cells
| Compound | Concentration | Treatment Duration | Effect | Reference |
| AZD1152 (Barasertib) | 100 nM | Not specified | Induction of polyploidy | |
| AT9283 | 100 nM | 24 hours | Endoreduplication | [5] |
| ENMD-2076 | 5 µM | Not specified | G2/M arrest | [6] |
| Alisertib (MLN8237) | Not specified | 48 hours | G2/M arrest followed by increased aneuploidy | [4] |
Table 3: Apoptotic Effects of Aurora Kinase Inhibitors in HCT116 Cells
| Compound | Concentration | Treatment Duration | Apoptotic Effect | Reference |
| AZD1152 (Barasertib) | 100 nM | Not specified | Significant apoptosis following polyploidy | |
| AT9283 | 100 nM | Up to 8 days | Induction of PARP cleavage | [5] |
| VX-680 (Tozasertib) | 1-40 µM | 24 hours | Strong induction of PUMA-mediated apoptosis | [3] |
| MK-8745 | Not specified | Not specified | 27% apoptosis | [7] |
Signaling Pathways and Experimental Workflows
Caption: Inhibition of Aurora Kinase B by SCH-1473759 disrupts Histone H3 phosphorylation, leading to failed cytokinesis, endoreduplication, and apoptosis.
Caption: Experimental workflow for evaluating the in vitro efficacy of this compound in HCT116 cells.
Experimental Protocols
Cell Culture
HCT116 cells should be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Subculture the cells when they reach 70-90% confluency.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HCT116 cells
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed HCT116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., around the IC50 value) for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
HCT116 cells
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat HCT116 cells as described for the apoptosis assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of specific proteins. A key biomarker for Aurora B kinase inhibition is the phosphorylation of Histone H3 at Serine 10.
Materials:
-
HCT116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-cleaved PARP, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Seed and treat HCT116 cells in 6-well or 10 cm plates.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
Clonogenic Survival Assay
This assay assesses the long-term ability of a single cell to grow into a colony after treatment, providing a measure of cytotoxicity.
Materials:
-
HCT116 cells
-
6-well plates
-
Complete culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed HCT116 cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix them with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the vehicle control.
References
Application Notes and Protocols: SCH-1473759 Hydrochloride Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for conducting a preclinical xenograft study to evaluate the in-vivo antitumor efficacy of SCH-1473759 hydrochloride, a potent inhibitor of Aurora kinases A and B. The protocol outlines the necessary steps from cell culture and animal model selection to drug administration and endpoint analysis. Additionally, this document presents a summary of reported quantitative data on the efficacy of this compound in a xenograft model and includes diagrams of the relevant signaling pathway and experimental workflow to facilitate understanding and execution of the study.
Introduction
This compound is a small molecule inhibitor targeting Aurora A and Aurora B kinases, which are key regulators of mitosis. Overexpression of these kinases is common in various human cancers, making them attractive targets for cancer therapy. Preclinical evaluation of the antitumor activity of this compound in vivo is a critical step in its development as a potential therapeutic agent. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard method for assessing the efficacy of novel anticancer compounds. This document provides a comprehensive protocol for a xenograft study using this compound.
Signaling Pathway of this compound
This compound primarily exerts its anticancer effects by inhibiting Aurora A and Aurora B kinases, leading to defects in mitotic progression and ultimately cell cycle arrest and apoptosis. The diagram below illustrates the simplified signaling pathway affected by this inhibitor.
Caption: Simplified signaling pathway of this compound.
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of this compound in a human tumor xenograft model.
| Cell Line | Tumor Type | Dosing Schedule | Route of Administration | Tumor Growth Inhibition (TGI) |
| A2780 | Ovarian | 5 mg/kg, twice daily (bid), continuous | Intraperitoneal (ip) | 50% on day 16[1] |
| A2780 | Ovarian | 10 mg/kg, twice daily (bid), intermittent (5 days on, 5 days off) | Intraperitoneal (ip) | 69% on day 16[1] |
| A2780 | Ovarian | 10 mg/kg, twice daily (bid) | Intraperitoneal (ip) | Not specified |
| A2780 | Ovarian | 20 mg/kg, once daily (qd) | Intraperitoneal (ip) | Not specified |
| A2780 | Ovarian | 100 mg/kg, on days 0, 4, and 7 | Intraperitoneal (ip) | Not specified |
Experimental Protocol
This protocol provides a detailed methodology for a xenograft study to evaluate the antitumor activity of this compound.
Cell Culture
-
Cell Line: A2780 (human ovarian carcinoma) is a suitable cell line based on available in vivo data. Other sensitive cell lines such as HCT116 (colon), N87 (gastric), LNCaP (prostate), K562 (leukemia), and MOLT-4 (leukemia) could also be considered.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain exponential growth.
Animal Model
-
Species: Immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, 6-8 weeks old.
-
Acclimatization: Acclimate animals to the facility for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
Tumor Implantation
-
Cell Preparation: Harvest exponentially growing A2780 cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL. To enhance tumor take rate, cells can be mixed 1:1 with Matrigel.
-
Injection: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Drug Preparation and Administration
-
This compound Formulation: Prepare the dosing solution fresh daily. The vehicle for administration will depend on the solubility of the compound. A common vehicle for in vivo studies is a mixture of DMSO, PEG300, and saline. A suggested starting point is 10% DMSO, 40% PEG300, and 50% sterile saline. The final concentration should be calculated based on the desired dose and the average weight of the mice.
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle solution on the same schedule as the treatment groups.
-
This compound Treatment Group(s): Based on published data, consider the following dosing schedules:
-
5 mg/kg, intraperitoneally (ip), twice daily (bid).
-
10 mg/kg, ip, bid, on an intermittent schedule (e.g., 5 days on, 5 days off).
-
-
-
Administration: Administer the prepared solutions intraperitoneally at the indicated doses and schedules once the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
Endpoint Analysis
-
Tumor Growth: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth (TGI), calculated as: % TGI = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Toxicity Assessment: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and any other adverse effects.
-
Termination: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.
-
Tissue Collection: At necropsy, tumors can be excised, weighed, and processed for further analysis, such as histopathology, immunohistochemistry (e.g., for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3), or Western blotting to confirm target engagement (e.g., phosphorylation status of Aurora kinase substrates).
Experimental Workflow Diagram
The following diagram outlines the key steps of the this compound xenograft model protocol.
Caption: Experimental workflow for the this compound xenograft model.
References
Application Notes and Protocols: SCH-1473759 Hydrochloride Dosing in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing and administration of SCH-1473759 hydrochloride in murine models, based on available preclinical data. The protocols outlined below are intended to serve as a guide for researchers designing and executing studies involving this compound.
Overview of this compound
SCH-1473759 is a potent inhibitor of Aurora kinases A and B, with IC50 values of 4 nM and 13 nM, respectively.[1][2] It plays a crucial role in regulating mitosis and has demonstrated dose- and schedule-dependent anti-tumor activity in various human tumor xenograft models.[1][2][3] In addition to Aurora kinases, SCH-1473759 also shows inhibitory activity against the Src family of kinases, Chk1, VEGFR2, and IRAK4.[1][2]
In Vivo Dosing Regimens in Mice
Several dosing schedules for this compound administered via intraperitoneal (i.p.) injection have been evaluated in mice. The selection of a specific regimen will depend on the experimental goals, such as assessing maximum tolerated dose (MTD) or evaluating anti-tumor efficacy.
Table 1: Summary of this compound Dosing Schedules in Mice
| Dosing Schedule | Dosage | Administration Route | Frequency | Efficacy (Tumor Growth Inhibition - TGI) | Reference |
| Continuous | 5 mg/kg | Intraperitoneal (i.p.) | Twice daily (bid) | 50% TGI on day 16 | [1][2] |
| Intermittent | 10 mg/kg | Intraperitoneal (i.p.) | Twice daily (bid) for 5 days on, 5 days off | 69% TGI on day 16 | [1][2] |
| Daily | 20 mg/kg | Intraperitoneal (i.p.) | Once daily (qd) | Efficacy evaluated in A2780 ovarian tumor xenografts | [2] |
| Single Dose | 100 mg/kg | Intraperitoneal (i.p.) | Day 0 | Efficacy evaluated in A2780 ovarian tumor xenografts | [2] |
Experimental Protocols
Preparation of Dosing Solution
A standard protocol for preparing this compound for in vivo administration is outlined below. Researchers should adapt this protocol based on the specific requirements of their study and the formulation of the compound obtained.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.5% methylcellulose in sterile water, sterile saline)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (25-30 gauge)
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, add the appropriate volume of the chosen sterile vehicle to achieve the desired final concentration.
-
Vortex the solution vigorously until the powder is fully suspended. Gentle warming or brief sonication may be used to aid dissolution, but stability under these conditions should be verified.
-
Visually inspect the solution to ensure homogeneity and the absence of particulates.
-
Store the prepared dosing solution appropriately. For short-term storage, 4°C is often suitable, while longer-term storage may require -20°C or -80°C.[1] Refer to the manufacturer's instructions for specific storage recommendations.
Intraperitoneal (i.p.) Injection in Mice
The following protocol details the standard procedure for administering substances via intraperitoneal injection in mice.
Materials:
-
Prepared this compound dosing solution
-
Mouse restraint device (optional)
-
Sterile syringes (1 ml) and needles (25-30 gauge)
-
70% ethanol or other suitable disinfectant swabs
-
Sharps container
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse. One common method is to grasp the loose skin over the shoulders and neck (scruffing) with the thumb and forefinger of the non-dominant hand. The tail can be secured with the pinky finger of the same hand.
-
Injection Site Identification: Position the mouse so its abdomen is facing upwards. The ideal injection site is in the lower right quadrant of the abdomen to avoid puncturing the cecum, which is typically located on the left side, or the bladder.
-
Disinfection: Clean the injection site with a 70% ethanol swab and allow it to dry.
-
Needle Insertion: With the bevel of the needle facing up, insert the needle at a 15-20 degree angle into the peritoneal cavity. Avoid inserting the needle too deeply to prevent injury to internal organs.
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel (no blood in the syringe hub) or an organ (no colored fluid). If blood or fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Injection: Once correct placement is confirmed, inject the solution smoothly and steadily.
-
Needle Withdrawal: Withdraw the needle swiftly and return the mouse to its cage.
-
Monitoring: Observe the mouse for a short period post-injection for any signs of distress or adverse reactions.
-
Disposal: Dispose of the used syringe and needle in a designated sharps container.
Signaling Pathway
SCH-1473759 primarily targets Aurora kinases A and B, which are key regulators of mitosis. Inhibition of these kinases disrupts several critical mitotic events, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: Workflow for a typical in vivo efficacy study.
References
Combination Therapy with SCH-1473759 and Paclitaxel: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-1473759 is a potent small molecule inhibitor of Aurora A and Aurora B kinases, crucial regulators of mitotic progression. Paclitaxel, a member of the taxane family of chemotherapeutic agents, disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. The combination of these two agents presents a promising strategy for cancer therapy by targeting distinct phases and processes within mitosis. Preclinical evidence suggests a synergistic relationship, particularly with a sequential dosing schedule, which enhances anti-tumor activity.
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for investigating the combination of SCH-1473759 and paclitaxel in cancer research models.
Data Presentation
In Vitro Efficacy of SCH-1473759
SCH-1473759 demonstrates potent anti-proliferative activity across a diverse range of human cancer cell lines.
| Cell Line | Tissue of Origin | IC50 (nM) |
| HCT116 | Colon | 6 |
| A2780 | Ovarian | <5 |
| LNCaP | Prostate | <5 |
| N87 | Gastric | <5 |
| Molt4 | Leukemia | <5 |
| K562 | Leukemia | <5 |
| CCRF-CEM | Leukemia | <5 |
In Vivo Monotherapy Efficacy of SCH-1473759
In vivo studies using human tumor xenograft models have demonstrated the dose- and schedule-dependent anti-tumor activity of SCH-1473759.
| Dosing Schedule | Dose (mg/kg, i.p.) | Tumor Growth Inhibition (TGI) on Day 16 |
| Continuous (b.i.d.) | 5 | 50% |
| Intermittent (5 days on, 5 days off, b.i.d.) | 10 | 69% |
Combination Therapy: Enhanced Efficacy
Preclinical studies have shown that the combination of SCH-1473759 with taxanes, such as paclitaxel, results in enhanced anti-tumor efficacy. A key finding is the schedule-dependent nature of this synergy, with the most significant effect observed when SCH-1473759 is administered 12 hours after paclitaxel treatment[1].
Signaling Pathways and Mechanism of Action
The synergistic effect of combining paclitaxel and SCH-1473759 stems from their complementary mechanisms of action targeting mitosis.
References
Application Notes and Protocols for Western Blot Analysis Following SCH-1473759 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of SCH-1473759, a potent inhibitor of Aurora A and Aurora B kinases. The provided protocols offer detailed methodologies for cell treatment, protein extraction, and immunodetection of key downstream targets to assess the compound's efficacy and mechanism of action.
Application Notes
Introduction to SCH-1473759
SCH-1473759 is a small molecule inhibitor with high potency against Aurora A and Aurora B, two serine/threonine kinases that play crucial roles in the regulation of cell division. Aurora kinases are key orchestrators of mitosis, with their dysregulation frequently implicated in tumorigenesis. This has made them attractive targets for cancer therapy. SCH-1473759 also exhibits inhibitory activity against other kinases, including the Src family, Chk1, VEGFR2, and IRAK4, although its primary targets are the Aurora kinases.
Mechanism of Action
Aurora A is essential for centrosome maturation and separation, as well as for the assembly of the mitotic spindle. Aurora B, a component of the chromosomal passenger complex (CPC), is critical for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of Aurora A and B by SCH-1473759 disrupts these mitotic processes, leading to defects in cell division and ultimately apoptosis in rapidly proliferating cells. A hallmark of treatment with Aurora kinase inhibitors is an increase in cells with a DNA content greater than 4N, indicative of failed mitosis and endoreduplication.
Western Blot Analysis as a Key Application
Western blot analysis is an indispensable technique to elucidate the molecular effects of SCH-1473759 treatment. This method allows for the quantification of changes in the phosphorylation status of direct downstream substrates of Aurora A and B, thereby providing a direct measure of the inhibitor's on-target activity. Key biomarkers for assessing SCH-1473759 efficacy include the phosphorylation of Histone H3 at Serine 10 (a primary substrate of Aurora B) and the autophosphorylation of Aurora A at Threonine 288.
Quantitative Data Summary
The following table summarizes the in vitro potency of SCH-1473759 and its characteristic cellular phenotype. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Description |
| IC₅₀ (Aurora A) | 4 nM | The half maximal inhibitory concentration against Aurora A kinase activity. |
| IC₅₀ (Aurora B) | 13 nM | The half maximal inhibitory concentration against Aurora B kinase activity. |
| Cellular Phenotype | >4N DNA Content | Treatment for 24 hours leads to a significant increase in the population of cells with a DNA content greater than 4N, indicating mitotic failure. |
Experimental Protocols
I. Cell Culture and Treatment with SCH-1473759
-
Cell Seeding: Plate a human cancer cell line of interest (e.g., HeLa, HCT116) in appropriate cell culture dishes or plates. Allow the cells to adhere and reach 50-70% confluency.
-
Compound Preparation: Prepare a stock solution of SCH-1473759 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM). A vehicle control (DMSO) must be included in all experiments.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of SCH-1473759 or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period. A 24-hour treatment is a common starting point to observe significant effects on cell cycle and protein phosphorylation.
II. Protein Lysate Preparation
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.
III. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
IV. Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto a polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel until adequate separation of the proteins of interest is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies to assess SCH-1473759 activity include:
-
Phospho-Histone H3 (Ser10) (for Aurora B activity)
-
Total Histone H3 (as a loading control for pHH3)
-
Phospho-Aurora A (Thr288) (for Aurora A activity)
-
Total Aurora A
-
β-Actin or GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein or a loading control.
Visualizations
Signaling Pathway of Aurora Kinase Inhibition by SCH-1473759
Application Notes: Preparation of SCH-1473759 Hydrochloride Stock Solution in DMSO
Introduction
SCH-1473759 hydrochloride is a potent small molecule inhibitor of Aurora kinases, with IC50 values of 4 nM and 13 nM for Aurora A and Aurora B, respectively.[1] These kinases are critical regulators of cell division, and their inhibition can lead to mitotic arrest and apoptosis, making SCH-1473759 a valuable tool for cancer research. It also demonstrates inhibitory activity against the Src family of kinases, Chk1, and VEGFR2.[1] Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic organic molecules for in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1094067-13-6 | [2][3][4][5] |
| Molecular Weight | 463.0 g/mol | [3] |
| IC50 (Aurora A) | 4 nM | [1] |
| IC50 (Aurora B) | 13 nM | [1] |
| IC50 (HCT116 cells) | 6 nM |[1] |
Table 2: Storage Recommendations
| Form | Storage Temperature | Recommended Duration | Key Considerations |
|---|---|---|---|
| Solid Powder | -20°C | Up to 3 years | Keep desiccated to prevent hydration. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Use tightly sealed vials to prevent DMSO from absorbing water. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.
Materials and Equipment:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or cryogenic vials
-
Pipettors and sterile, low-retention pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Preparation: Before opening, gently tap or centrifuge the vial of solid this compound to ensure all powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.63 mg of this compound.
-
Calculation:
-
Weight (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Weight (mg) = 10 mmol/L x 0.001 L x 463.0 g/mol = 4.63 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If dissolution is difficult, brief sonication in a water bath may be used. Gentle warming up to 37°C can also aid dissolution but should be done with caution.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the stock solution into smaller, single-use aliquots in tightly sealed cryogenic vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term use (up to 1 month).
Protocol 2: Preparation of Working Dilutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution for use in aqueous environments like cell culture media.
Procedure:
-
Thawing: Remove a single aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution in DMSO: It is critical to perform initial serial dilutions in DMSO, not directly in the aqueous buffer or medium. Diluting the high-concentration organic stock directly into an aqueous solution will likely cause the compound to precipitate.
-
Final Dilution: Add the final, diluted DMSO sample to your cell culture medium or assay buffer. The final concentration of DMSO in the assay should be kept low, typically below 0.1% to 0.3%, to minimize solvent-induced cytotoxicity.
-
Control: Always include a vehicle control in your experiments, which consists of the assay medium containing the same final concentration of DMSO as the treated samples.
Visualizations
Diagram 1: Stock Solution Preparation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|T12864|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 3. This compound|1094067-13-6|MSDS [dcchemicals.com]
- 4. This compound - CAS:1094067-13-6 - 阿镁生物 [amaybio.com]
- 5. This compound - CAS:1094067-13-6 - 阿镁生物 [amaybio.com]
Troubleshooting & Optimization
Navigating the Challenges of SCH-1473759 Hydrochloride Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility of SCH-1473759 hydrochloride, a potent Aurora kinase inhibitor. Addressing solubility is a critical step in ensuring the accuracy and reproducibility of in vitro and in vivo experiments. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common solubility challenges.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with this compound.
Q1: What is the recommended solvent for initially dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It exhibits good solubility in this solvent.
Q2: I am observing precipitation when diluting my DMSO stock solution in an aqueous buffer for my cell-based assay. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is significantly less soluble in aqueous solutions than in pure DMSO. Here are some steps to mitigate this:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay medium.
-
Increase the percentage of DMSO in the final solution: While it's best to keep the DMSO concentration low to avoid solvent-induced cellular toxicity (typically below 0.5%), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed aqueous medium (e.g., 37°C) can sometimes help improve solubility.
-
Vortex immediately after dilution: Ensure rapid and thorough mixing of the DMSO stock into the aqueous buffer to prevent localized high concentrations that can lead to precipitation.
Q3: My this compound powder is difficult to dissolve in DMSO, even with vortexing. What can I do?
A3: For stubborn-to-dissolve compounds, gentle heating and sonication can be effective. Sonication is a recommended method to aid in the dissolution of this compound in DMSO.[1] A brief period in a sonicator bath can break up aggregates and enhance solvation. Gentle warming (e.g., to 37°C) can also be beneficial.
Q4: What is the aqueous solubility of this compound?
A4: There is limited data available on the direct aqueous solubility of this compound, with some safety data sheets stating "No data available".[2] This suggests that its solubility in aqueous buffers is likely low, which is a common characteristic of many kinase inhibitors. For experimental purposes, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous medium.
Q5: How should I prepare this compound for in vivo animal studies?
A5: Direct injection of a DMSO solution is generally not recommended for in vivo studies due to potential toxicity. Formulations using co-solvents and other excipients are necessary. Two example protocols are provided in the "Experimental Protocols" section below. These formulations aim to create a stable and injectable solution.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound.
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 10 mM | - | |
| DMSO | 70 mg/mL | 151.19 mM | Sonication is recommended to aid dissolution.[1] |
Experimental Protocols
Protocol 1: In Vivo Formulation with PEG300 and Tween-80
This protocol is designed to create a clear solution suitable for in vivo administration.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 7.1 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is uniform.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly.
-
This procedure should yield a clear solution with a concentration of at least 0.71 mg/mL.
Protocol 2: In Vivo Formulation with SBE-β-CD
This protocol utilizes a cyclodextrin to improve aqueous solubility.
Materials:
-
This compound
-
DMSO
-
20% (w/v) Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in Saline
Procedure:
-
Prepare a 7.1 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of 20% SBE-β-CD in Saline.
-
Mix thoroughly until the solution is clear and uniform.
-
This procedure should yield a clear solution with a concentration of at least 0.71 mg/mL.
Visualizing Workflows and Pathways
The following diagrams illustrate a troubleshooting workflow for solubility issues and a conceptual representation of the signaling pathway targeted by this compound.
Caption: Troubleshooting workflow for this compound solubility.
Caption: Conceptual signaling pathway inhibited by this compound.
References
Technical Support Center: Improving SCH-1473759 Hydrochloride Stability in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with SCH-1473759 hydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, it is recommended to use a non-aqueous solvent such as dimethyl sulfoxide (DMSO).[1] Once dissolved in DMSO, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize degradation. It is advisable to avoid repeated freeze-thaw cycles.[1]
Q2: I observed a precipitate forming immediately after diluting my this compound stock solution into the culture medium. What is the likely cause and how can I prevent this?
A2: Immediate precipitation upon dilution into aqueous culture media is a common issue for hydrophobic compounds, often indicating that the compound's concentration has exceeded its solubility in the media.[2] To mitigate this, consider the following strategies:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of the compound in your experiment.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium. This gradual change in the solvent environment can help maintain solubility.[1]
-
Warm the Media: Gently warming the culture media to 37°C before adding the compound can sometimes improve solubility.[1]
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and to minimize its effect on solubility.[1]
Q3: My culture medium with this compound appears clear initially, but a precipitate forms after several hours or days in the incubator. What could be happening?
A3: Delayed precipitation can be caused by several factors related to the dynamic environment of the cell culture incubator:
-
pH Shift: The CO2 environment in an incubator can lower the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds like hydrochloride salts.[2]
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.[2]
-
Compound Degradation: The compound may be degrading into less soluble byproducts.
Q4: How can the pH of the culture medium affect the stability and solubility of this compound?
A4: The pH of the culture medium is a critical factor for hydrochloride salts.[3] Changes in pH can alter the ionization state of the molecule, which in turn affects its solubility and stability. While most culture media are buffered to a physiological pH of around 7.4, cellular metabolism can lead to localized or bulk changes in pH. If you suspect pH-related issues, consider using a medium buffered with HEPES for more stringent pH control.[1]
Q5: What are the best practices for storing this compound solutions to ensure maximum stability?
A5: For optimal stability, stock solutions in DMSO should be stored in small, tightly sealed aliquots at -20°C or -80°C.[1] Working solutions in culture media should ideally be prepared fresh for each experiment. If storage of media-containing solutions is necessary, it should be for the shortest possible time at 2-8°C, and a stability test should be performed to validate this storage condition.
Troubleshooting Guides
Issue 1: Observation of Precipitate in Culture Media
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | Compound concentration exceeds its solubility in the aqueous media.[2] | - Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume for dilution.- Perform serial dilutions in the culture medium.[1] |
| Delayed Precipitate (forms over time in the incubator) | - pH shift: The CO2 environment can alter the media's pH, affecting the solubility of pH-sensitive compounds.[2]- Interaction with media components: The compound may interact with salts or proteins in the media.[2]- Compound degradation: The compound may be degrading into less soluble forms. | - Pre-warm the cell culture media to 37°C before adding the compound.- Ensure the media is properly buffered for the incubator's CO2 concentration; consider using HEPES-buffered media for better pH control.[1]- Test the compound's stability in the specific cell culture medium over the intended experiment duration. |
| Cloudiness or Turbidity | This may indicate fine particulate precipitation or microbial contamination.[2] | - Examine a sample of the media under a microscope to differentiate between a chemical precipitate and microbial growth.- If it is a precipitate, follow the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review sterile techniques. |
Issue 2: Inconsistent Experimental Results
| Observation | Potential Cause | Recommended Solution |
| High variability between replicates | - Inconsistent sample handling and processing.- Incomplete solubilization of the compound in the stock solution or media.[4] | - Ensure precise and consistent timing for sample collection and processing.- Validate the analytical method for linearity, precision, and accuracy.- Confirm the complete dissolution of the compound in the stock solution before further dilution. |
| Loss of compound activity over time | The compound may be unstable in the culture medium at 37°C.[4] | - Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.- Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[4]- Analyze stability in different types of cell culture media. |
| Low apparent potency | - Adsorption of the hydrophobic compound to plasticware, reducing the effective concentration.[1]- Cellular uptake of the compound. | - Use low-protein-binding plates and pipette tips.- Include a control without cells to assess non-specific binding to the plasticware.- Analyze cell lysates to determine the extent of cellular uptake. |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration
This protocol helps determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
This compound
-
DMSO
-
Your complete cell culture medium (with serum and other supplements)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of the compound in the pre-warmed medium. For example, create a 2-fold serial dilution series starting from a high concentration (e.g., 200 µM).
-
Incubate the dilutions at 37°C and 5% CO2.
-
Visually inspect for any signs of precipitation at different time points (e.g., 0, 2, 6, and 24 hours).
-
The maximum soluble concentration is the highest concentration that remains clear throughout the incubation period.
Protocol 2: Assessment of Stability in Culture Media using HPLC
This protocol provides a method to quantify the degradation of this compound in your culture medium over time.
Materials:
-
This compound
-
DMSO
-
Your complete cell culture medium
-
Sterile, low-protein-binding tubes or plates
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector.
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the working solution by diluting the stock solution in your cell culture medium to the desired final concentration (e.g., 10 µM).
-
Dispense aliquots of the working solution into sterile, low-protein-binding tubes or wells of a plate.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot from the respective tubes/wells. The 0-hour time point should be collected immediately after preparation.
-
Analyze the samples by HPLC to determine the concentration of the parent compound.
-
Calculate the percentage remaining at each time point relative to the 0-hour time point to determine the stability profile.
Data Presentation
Table 1: Solubility of this compound in Various Media
| Medium Formulation | Maximum Soluble Concentration (µM) at 24h | Observations |
| Example: DMEM + 10% FBS | User-defined | User-defined |
| Example: RPMI-1640 + 10% FBS | User-defined | User-defined |
| Example: DMEM (serum-free) | User-defined | User-defined |
Table 2: Stability of this compound in Culture Medium over Time
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | User-defined | 100% |
| 2 | User-defined | User-defined |
| 8 | User-defined | User-defined |
| 24 | User-defined | User-defined |
| 48 | User-defined | User-defined |
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Workflow for stability assessment.
Caption: A hypothetical signaling pathway.
References
Troubleshooting inconsistent results with SCH-1473759
Welcome to the technical support center for SCH-1473759. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this potent Aurora kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SCH-1473759?
SCH-1473759 is a potent, sub-nanomolar inhibitor of Aurora A and Aurora B kinases.[1][2][3][4] These kinases are crucial for the orderly progression of cells through mitosis, and their inhibition can lead to cell death.[2]
Q2: What are the reported IC50 values for SCH-1473759 against its primary targets?
The inhibitory activity of SCH-1473759 against Aurora A and Aurora B has been determined in biochemical assays.
| Target | IC50 Value |
| Aurora A | 4 nM |
| Aurora B | 13 nM |
| Data from MedchemExpress and AbMole BioScience.[1][3] |
Q3: Does SCH-1473759 have known off-target effects?
Yes, in addition to its high potency against Aurora kinases, SCH-1473759 has been shown to inhibit other kinases at various concentrations. It is crucial to consider these off-target activities when interpreting experimental results.
| Off-Target Kinase | IC50 Value |
| Src family kinases | <10 nM |
| VEGFR2 | 1 nM |
| Chk1 | 13 nM |
| IRAK4 | 37 nM |
| Data from MedchemExpress.[1] |
Q4: In which cell lines has SCH-1473759 demonstrated activity?
SCH-1473759 has shown potent anti-proliferative activity in a wide range of cancer cell lines. Notably, it inhibits the proliferation of HCT116 cells with an IC50 of 6 nM.[1] It is also highly active against cell lines derived from various tissues including breast, ovarian, prostate, lung, colon, brain, gastric, renal, skin, and leukemia, with IC50 values below 5 nM in cell lines such as A2780, LNCap, N87, Molt4, K562, and CCRF-CEM.[1]
Troubleshooting Inconsistent Results
Inconsistent results when using SCH-1473759 can arise from several factors related to experimental setup and reagent handling. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: Higher than expected IC50 value or lack of inhibitory effect.
Potential Cause 1: Suboptimal ATP Concentration in Kinase Assays
Most kinase inhibitors, including SCH-1473759, are ATP-competitive. High concentrations of ATP in your assay can outcompete the inhibitor, leading to an apparent decrease in potency.
-
Recommendation: Determine the Michaelis-Menten constant (Km) for ATP of your target kinase and perform the assay with an ATP concentration at or below this value. This will increase the sensitivity of the assay to competitive inhibitors.[5]
Potential Cause 2: Incorrect Enzyme or Substrate Concentration
The concentration of the Aurora kinase and its substrate can significantly impact the outcome of the assay.
-
Recommendation: Optimize the enzyme concentration to ensure the reaction proceeds linearly over the time course of your experiment. Ensure the substrate concentration is not a limiting factor that could mask the inhibitory effects.[5]
Potential Cause 3: Inactive Compound
Improper storage or handling can lead to the degradation of SCH-1473759.
-
Recommendation: Prepare small aliquots of the stock solution to minimize freeze-thaw cycles.[5] Store the compound as recommended by the supplier (typically -20°C for solid and in-solution forms).[3][4] Always include a positive control (a known Aurora kinase inhibitor) and a negative control (vehicle, e.g., DMSO) in your experiments to validate assay performance.[5]
Issue 2: Variability in cell-based assay results.
Potential Cause 1: Cell Line Specificity and Off-Target Effects
The sensitivity of different cell lines to SCH-1473759 can vary. Additionally, the observed phenotype may be influenced by its off-target activities.
-
Recommendation: Carefully select cell lines and be aware of the known off-target profile of SCH-1473759. Consider using complementary techniques, such as RNAi, to confirm that the observed phenotype is due to the inhibition of Aurora kinases.
Potential Cause 2: Exposure Time
The duration of exposure to the inhibitor can influence its effect on cell proliferation and viability.
-
Recommendation: For asynchronous cells, a 24-hour exposure to SCH-1473759 may be required to observe maximal induction of >4N DNA content and growth inhibition.[2]
Issue 3: Inconsistent in vivo anti-tumor activity.
Potential Cause 1: Dosing Schedule and Combination Therapy
The timing and schedule of SCH-1473759 administration can impact its efficacy in animal models.
-
Recommendation: In vivo studies have shown that the anti-tumor activity of SCH-1473759 is dose- and schedule-dependent.[2] Efficacy can be enhanced when used in combination with other chemotherapeutic agents like taxanes. The optimal timing of administration in combination therapies is crucial; for instance, dosing SCH-1473759 12 hours after taxane treatment has been shown to be most efficacious.[2]
Experimental Protocols
In Vitro Aurora Kinase Assay
This protocol is adapted from methodologies described for in vitro kinase assays with SCH-1473759.[1]
-
Plate Preparation: Use low protein binding 384-well plates.
-
Compound Dilution: Prepare serial dilutions of SCH-1473759 in 100% DMSO.
-
Reaction Mixture Preparation:
-
Aurora A Assay: Prepare a reaction mix containing 8 nM Aurora A enzyme, 100 nM Tamra-PKAtide substrate, 25 µM ATP, and 1 mM DTT in kinase buffer.
-
Aurora B Assay: Prepare a reaction mix containing 26 nM Aurora B enzyme, 100 nM Tamra-PKAtide substrate, 50 µM ATP, and 1 mM DTT in kinase buffer.
-
-
Assay Execution: Add the diluted SCH-1473759 or DMSO (vehicle control) to the wells, followed by the reaction mixture.
-
Incubation: Incubate the plate under conditions optimized for your kinase (e.g., 30°C for 60 minutes).
-
Detection: Measure kinase activity using a suitable method, such as fluorescence polarization or radiometric analysis.
-
Data Analysis: Plot the inhibition data from duplicate wells for each 8-point serial dilution to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Aurora A and B kinase signaling pathway during mitosis and its inhibition by SCH-1473759.
Experimental Workflow
Caption: General experimental workflow for using SCH-1473759 in in vitro assays.
References
Technical Support Center: Off-Target Effects of SCH-1473759 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of SCH-1473759 in cellular assays.
Introduction
SCH-1473759 is a potent, sub-nanomolar inhibitor of Aurora A and Aurora B kinases, crucial regulators of mitosis. Its primary on-target effect is the disruption of mitotic progression, leading to phenotypes such as polyploidy and ultimately, apoptosis in proliferating cells. However, like many kinase inhibitors, SCH-1473759 can exhibit off-target activity at higher concentrations, leading to unexpected or confounding experimental results. This guide is designed to help you identify and troubleshoot these potential off-target effects.
Kinase Inhibition Profile of SCH-1473759
A summary of the known on-target and major off-target kinase inhibition for SCH-1473759 is presented below. Understanding this profile is the first step in diagnosing unexpected experimental outcomes.
| Target Kinase | IC50 (nM) | Associated Cellular Processes | Expected On-Target Phenotype | Potential Off-Target Phenotypes |
| Aurora A | 4 | Mitotic entry, centrosome separation, spindle assembly | G2/M arrest, monopolar spindles, apoptosis | - |
| Aurora B | 13 | Chromosome condensation and segregation, cytokinesis | Polyploidy, endoreduplication, apoptosis | - |
| VEGFR2 | 1 | Angiogenesis, cell proliferation, migration | - | Inhibition of tube formation, reduced cell migration, altered cell proliferation independent of mitotic arrest. |
| Src Family Kinases | <10 | Cell adhesion, migration, proliferation, survival | - | Altered cell morphology, reduced cell migration and invasion, changes in focal adhesions. |
| Chk1 | 13 | DNA damage response, cell cycle checkpoint control | - | Abrogation of DNA damage-induced S-phase arrest, increased DNA damage. |
| IRAK4 | 37 | Innate immunity, inflammation (NF-κB signaling) | - | Modulation of inflammatory responses in relevant cell types (e.g., immune cells). |
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues that may arise when using SCH-1473759 in cellular assays.
Q1: I'm observing a significant decrease in cell viability at concentrations where I don't see the classic polyploid phenotype associated with Aurora B inhibition. Is this an off-target effect?
A1: This is a strong possibility. While high concentrations of SCH-1473759 will induce polyploidy, at lower to mid-nanomolar ranges, you may be observing off-target effects on kinases essential for cell survival and proliferation in a manner independent of mitotic catastrophe.
-
Troubleshooting Steps:
-
Concentration-Response Analysis: Perform a detailed concentration-response curve and correlate the IC50 for cell viability with the IC50 for polyploidy induction in your specific cell line. A significant divergence in these values suggests off-target effects.
-
Cell Cycle Analysis: At the concentrations , perform flow cytometry for cell cycle distribution. An accumulation in G1 or S phase, rather than the expected G2/M arrest or polyploidy, could point towards inhibition of other kinases like Chk1 or Src family kinases that can influence cell cycle progression.
-
Western Blot Analysis: Check the phosphorylation status of known downstream targets of Src (e.g., FAK at Tyr397) or VEGFR2 (e.g., VEGFR2 at Tyr1175) to see if these pathways are being inhibited at the concentrations causing viability loss.
-
Q2: My cells are showing a rounded morphology and detachment from the plate at concentrations of SCH-1473759 that are not causing mitotic arrest. What could be happening?
A2: This phenotype is often associated with the disruption of cell adhesion and the cytoskeleton, which can be a hallmark of Src family kinase inhibition. Given that SCH-1473759 inhibits Src family kinases at low nanomolar concentrations, this is a likely off-target effect.
-
Troubleshooting Steps:
-
Compare with a Selective Src Inhibitor: Treat your cells with a well-characterized, selective Src inhibitor (e.g., Saracatinib/AZD0530) and compare the observed morphological changes to those induced by SCH-1473759.
-
Focal Adhesion Staining: Perform immunofluorescence staining for focal adhesion proteins like vinculin or paxillin. Disruption of focal adhesions is a common outcome of Src inhibition.
-
Western Blot for Src Activity: Analyze the phosphorylation of Src at its activating phosphorylation site (Tyr416) to confirm inhibition.
-
Q3: I am working with endothelial cells and see a potent inhibition of tube formation in my angiogenesis assay, even at very low concentrations of SCH-1473759. Is this solely due to Aurora kinase inhibition?
A3: While Aurora kinases play a role in proliferation, the potent inhibition of tube formation at very low nanomolar concentrations is highly indicative of VEGFR2 inhibition. SCH-1473759 is a very potent inhibitor of VEGFR2 (IC50 = 1 nM).
-
Troubleshooting Steps:
-
Use a Selective VEGFR2 Inhibitor: Compare the effects of SCH-1473759 with a selective VEGFR2 inhibitor (e.g., Apatinib) in your tube formation assay.
-
Assess VEGFR2 Phosphorylation: Perform a western blot to check the phosphorylation status of VEGFR2 at Tyr1175 in response to VEGF stimulation in the presence and absence of SCH-1473759.
-
Migration Assay: Endothelial cell migration is a key step in angiogenesis and is strongly regulated by VEGFR2. A wound-healing or transwell migration assay can help confirm if this specific cellular process is being inhibited.
-
Q4: I am co-treating cells with a DNA damaging agent and SCH-1473759 to study mitotic catastrophe. However, I'm seeing an unexpected increase in DNA damage even with SCH-1473759 alone. Why is this?
A4: SCH-1473759 is a known inhibitor of Chk1 (IC50 = 13 nM). Chk1 is a critical kinase in the DNA damage response, and its inhibition can lead to the accumulation of DNA damage, especially in cells with high replicative stress.
-
Troubleshooting Steps:
-
Phospho-H2AX Staining: Perform immunofluorescence or western blotting for γH2AX (phosphorylated H2AX), a sensitive marker of DNA double-strand breaks. An increase in γH2AX levels with SCH-1473759 treatment alone would support Chk1 inhibition.
-
Compare with a Selective Chk1 Inhibitor: Use a selective Chk1 inhibitor (e.g., Prexasertib) to see if it recapitulates the DNA damage phenotype you are observing with SCH-1473759.
-
S-Phase Checkpoint Abrogation Assay: Treat cells with a DNA replication stress-inducing agent (e.g., hydroxyurea) to arrest them in S-phase. Then, co-treat with SCH-1473759. Abrogation of the S-phase arrest, which is a hallmark of Chk1 inhibition, can be assessed by flow cytometry.
-
Experimental Protocols
To help you experimentally distinguish between on-target and off-target effects of SCH-1473759, we provide the following detailed protocols for key cellular assays.
Protocol 1: Western Blot Analysis of On-Target and Off-Target Kinase Activity
This protocol allows for the direct assessment of the phosphorylation status of Aurora kinases and key off-target kinases.
Materials:
-
Cell line of interest
-
SCH-1473759
-
Appropriate cell culture medium and supplements
-
Phosphatase and protease inhibitor cocktails
-
RIPA buffer or other suitable lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198)
-
Total Aurora A/B
-
Phospho-Src Family (Tyr416)
-
Total Src
-
Phospho-VEGFR2 (Tyr1175)
-
Total VEGFR2
-
Phospho-Chk1 (Ser345)
-
Total Chk1
-
Beta-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to reach 70-80% confluency at the time of treatment. Allow cells to adhere overnight. Treat cells with a range of SCH-1473759 concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with phosphatase and protease inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the dose-dependent inhibition of phosphorylation for each target.
Protocol 2: Cell Migration (Wound Healing) Assay to Assess Src Inhibition
This assay is a straightforward method to evaluate the effect of SCH-1473759 on cell migration, a process often regulated by Src family kinases.
Materials:
-
Cell line of interest
-
SCH-1473759
-
Culture plates (e.g., 24-well plates)
-
Sterile pipette tips (e.g., p200) or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound":
-
Gently scratch the monolayer in a straight line with a sterile p200 pipette tip.
-
Alternatively, use a commercially available wound-healing insert to create a more uniform cell-free gap.
-
-
Treatment: Wash the cells with PBS to remove detached cells and replace the medium with fresh medium containing different concentrations of SCH-1473759 or a vehicle control.
-
Image Acquisition: Immediately after creating the wound (time 0), and at regular intervals thereafter (e.g., every 6-12 hours), capture images of the wound at the same position for each well.
-
Analysis: Measure the width of the wound at different points for each image. Calculate the percentage of wound closure over time for each treatment condition. A dose-dependent decrease in wound closure suggests an inhibitory effect on cell migration.
Visualizing Signaling Pathways and Experimental Workflows
To further aid in understanding the potential off-target effects of SCH-1473759, the following diagrams illustrate the key signaling pathways and a general troubleshooting workflow.
Caption: On-target signaling pathways of SCH-1473759.
Caption: Major off-target signaling pathways of SCH-1473759.
Caption: Troubleshooting workflow for unexpected phenotypes.
We hope this technical support guide is a valuable resource for your research with SCH-1473759. For further assistance, please consult the primary literature or contact your compound supplier.
Technical Support Center: Optimizing SCH-1473759 Hydrochloride Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use SCH-1473759 hydrochloride in their experiments. This resource offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Aurora kinases, with high affinity for both Aurora A and Aurora B. These serine/threonine kinases are crucial regulators of mitosis, playing essential roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. By inhibiting Aurora kinases, SCH-1473759 disrupts the proper execution of mitosis, leading to cell cycle arrest, polyploidy, and ultimately, apoptosis in rapidly dividing cells.
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound is cell-line dependent. A good starting point for most cancer cell lines is to perform a dose-response curve ranging from 1 nM to 1 µM. Based on published data, IC50 values for cell proliferation are often in the low nanomolar range.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution, for example, 10 mM in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What are the expected cellular effects of this compound treatment?
A4: Inhibition of Aurora kinases by SCH-1473759 typically leads to defects in mitosis. Common phenotypes include:
-
G2/M phase cell cycle arrest: Cells accumulate in the G2 or M phase of the cell cycle.
-
Polyploidy: Inhibition of cytokinesis can result in cells with more than two sets of chromosomes.
-
Apoptosis: Prolonged mitotic arrest often triggers programmed cell death.
-
Inhibition of proliferation: A reduction in the rate of cell growth and division.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Target/Cell Line | Value |
| IC50 | Aurora A | 4 nM |
| IC50 | Aurora B | 13 nM |
| IC50 | HCT116 (Colon) | 6 nM |
| IC50 | A2780 (Ovarian) | <5 nM |
| IC50 | LNCaP (Prostate) | <5 nM |
| IC50 | N87 (Gastric) | <5 nM |
| IC50 | Molt-4 (Leukemia) | <5 nM |
| IC50 | K562 (Leukemia) | <5 nM |
| IC50 | CCRF-CEM (Leukemia) | <5 nM |
Table 2: Off-Target Kinase Inhibition Profile of SCH-1473759
| Kinase Family | Representative Kinase | IC50 |
| Src family | Src | <10 nM |
| Checkpoint Kinase | Chk1 | 13 nM |
| VEGF Receptor | VEGFR2 | 1 nM |
| IL-1 Receptor Associated Kinase | IRAK4 | 37 nM |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT/MTS Assay)
This protocol outlines the steps to determine the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for a period that allows for at least two to three cell doublings (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.
-
Measurement: If using MTT, add the solubilization solution and read the absorbance at the appropriate wavelength. For MTS, the absorbance can be read directly.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Phospho-Histone H3
This protocol can be used to confirm the inhibition of Aurora B kinase activity in cells.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe the same membrane for a loading control protein, such as GAPDH or β-actin, to ensure equal protein loading.
Mandatory Visualizations
Caption: Aurora Kinase Signaling Pathway and Inhibition by SCH-1473759 HCl.
Caption: General Experimental Workflow for Testing SCH-1473759 HCl.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibitory effect | Inhibitor instability: Degradation of the compound in the stock solution or culture medium. | Prepare fresh stock solutions. Aliquot stocks to minimize freeze-thaw cycles. Consider the stability of the compound in your specific culture medium over the experimental duration. |
| Incorrect concentration: The concentration used is too low for the specific cell line. | Perform a broader dose-response experiment. Consult literature for IC50 values in similar cell lines. | |
| Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. | Verify the expression of Aurora kinases in your cell line. Consider using a different cell line as a positive control. | |
| High background toxicity | Solvent toxicity: High concentration of DMSO in the final culture medium. | Ensure the final DMSO concentration is below 0.5%, preferably at or below 0.1%. Run a vehicle-only control to assess solvent toxicity. |
| Off-target effects: The inhibitor may be affecting other essential cellular pathways at higher concentrations. | Use the lowest effective concentration that inhibits the target. Titrate the inhibitor concentration carefully. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health. | Use cells within a consistent passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase. |
| Pipetting errors: Inaccurate preparation of serial dilutions. | Use calibrated pipettes and be meticulous during the preparation of inhibitor dilutions. | |
| Unexpected cellular phenotype | Off-target effects: As a multi-kinase inhibitor, SCH-1473759 can affect other signaling pathways. | Review the known off-target profile of the inhibitor. Use more specific inhibitors for Aurora A or B if the phenotype is ambiguous. |
| Cell-line specific response: The observed phenotype may be unique to the chosen cell model. | Characterize the phenotype using multiple assays (e.g., cell cycle analysis, apoptosis assays). Compare your results with published data on other Aurora kinase inhibitors. |
Preventing SCH-1473759 hydrochloride precipitation in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with troubleshooting protocols and frequently asked questions (FAQs) to address challenges related to the precipitation of SCH-1473759 hydrochloride in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). A solubility of 7.14 mg/mL has been reported in DMSO with the aid of ultrasonication and warming to 60°C.[1] It is crucial to use anhydrous, high-purity DMSO, as absorbed moisture can negatively impact the solubility of the compound.
Q2: I observed precipitation when I diluted my DMSO stock solution in an aqueous buffer or cell culture medium. Why is this happening?
A2: This is a common issue known as "crashing out" and occurs because this compound is poorly soluble in aqueous environments. When the concentrated DMSO stock is rapidly diluted into a large volume of aqueous medium, the compound comes out of solution and forms a precipitate.
Q3: How can I prevent precipitation when preparing working solutions for in vitro cell-based assays?
A3: To prevent precipitation, it is advisable to perform a serial dilution. First, dilute your concentrated DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate dilution dropwise to your pre-warmed (37°C) cell culture medium while gently vortexing. This gradual dilution process helps to keep the compound in solution. For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[1]
Q4: What is the aqueous solubility of this compound?
A4: The aqueous solubility of this compound has been reported to be 8.33 mg/mL.[1] However, achieving this concentration requires ultrasonication and warming the solution to 60°C.[1] Without these measures, the solubility in aqueous buffers at room temperature is expected to be significantly lower.
Q5: Is there a recommended formulation for in vivo animal studies?
A5: Yes, due to its low aqueous solubility, a co-solvent formulation is recommended for in vivo administration. A protocol has been described that yields a clear solution of at least 0.71 mg/mL.[1] This involves the use of DMSO, PEG300, Tween-80, and saline. For detailed steps, please refer to the Experimental Protocols section.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Aqueous Media
-
Potential Cause 1: High Final Concentration. The final concentration of the compound in the aqueous medium exceeds its solubility limit.
-
Solution: Decrease the final working concentration of this compound. Perform a solubility test in your specific buffer or medium to determine the maximum soluble concentration under your experimental conditions.
-
-
Potential Cause 2: Rapid Dilution. Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause a rapid solvent exchange, leading to precipitation.
-
Solution: Perform a serial dilution. Prepare an intermediate dilution of your stock in DMSO before adding it to the pre-warmed (37°C) aqueous medium. Add the compound dropwise while gently mixing.
-
-
Potential Cause 3: Low Temperature of Media. The solubility of many compounds, including potentially this compound, decreases at lower temperatures.
-
Solution: Always use pre-warmed (37°C) cell culture media or buffers for your dilutions.
-
Issue: this compound Powder Does Not Dissolve Completely in DMSO
-
Potential Cause 1: Insufficient Dissolution Support. The compound may require energy to fully dissolve at higher concentrations.
-
Solution: Gently warm the solution to 60°C and use an ultrasonic bath to facilitate dissolution.[1]
-
-
Potential Cause 2: Low-Quality or "Wet" DMSO. The presence of water in DMSO can significantly reduce the solubility of hydrophobic compounds.
-
Solution: Use fresh, anhydrous, high-purity DMSO. Store DMSO properly to prevent moisture absorption.
-
Quantitative Data Summary
| Parameter | Value | Conditions |
| Solubility in DMSO | 7.14 mg/mL (15.42 mM) | Requires ultrasonication and warming to 60°C.[1] |
| Solubility in H₂O | 8.33 mg/mL (17.99 mM) | Requires ultrasonication and warming to 60°C.[1] |
| In Vivo Formulation | ≥ 0.71 mg/mL | Co-solvent system (DMSO, PEG300, Tween-80, Saline).[1] |
Experimental Protocols
Protocol for Preparation of a Co-Solvent Formulation for In Vivo Studies [1]
This protocol yields a clear solution of ≥ 0.71 mg/mL. The following example is for preparing 1 mL of the working solution.
-
Prepare a DMSO Stock Solution: Prepare a 7.1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Initial Dilution: In a sterile tube, add 100 µL of the 7.1 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add Surfactant: To the mixture from step 2, add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Final Aqueous Dilution: Add 450 µL of saline to the mixture and mix thoroughly to obtain the final working solution.
Visual Guides
Caption: Troubleshooting workflow for preventing precipitation.
Caption: Workflow for preparing an in vivo formulation.
References
Interpreting unexpected phenotypes with SCH-1473759
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SCH-1473759.
Troubleshooting Guides
This section addresses potential unexpected phenotypes observed during experiments with SCH-1473759.
Question: Why am I observing a more potent anti-proliferative effect in my cell line than expected based on Aurora kinase inhibition alone?
Answer:
This could be due to the off-target activity of SCH-1473759. While it is a potent inhibitor of Aurora A and B kinases, it also exhibits inhibitory activity against other kinases that play crucial roles in cell proliferation and survival.
Key Off-Target Kinases for SCH-1473759
| Kinase Target | IC50 | Potential Phenotypic Consequence |
| Aurora A | 4 nM | Mitotic arrest, apoptosis |
| Aurora B | 13 nM | Cytokinesis failure, polyploidy, apoptosis |
| Src family kinases | <10 nM | Inhibition of proliferation, migration, and invasion |
| VEGFR2 | 1 nM | Anti-angiogenic effects |
| Chk1 | 13 nM | Abrogation of cell cycle checkpoints |
| IRAK4 | 37 nM | Modulation of inflammatory responses |
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for investigating unexpected phenotypes of SCH-1473759.
Detailed Methodologies:
-
Western Blotting:
-
Treat cells with SCH-1473759 at various concentrations and time points.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of Src, VEGFR2, and Chk1.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensities. A decrease in the ratio of phosphorylated to total protein would indicate inhibition.
-
-
In vitro Kinase Assay:
-
Use a commercial kinase assay kit for the suspected off-target kinase (e.g., Src, VEGFR2, Chk1).
-
Incubate the recombinant kinase with its specific substrate and ATP in the presence of varying concentrations of SCH-1473759.
-
Measure the kinase activity, typically by quantifying the amount of phosphorylated substrate.
-
Calculate the IC50 value of SCH-1473759 for the specific kinase.
-
Question: My in vivo xenograft study shows a greater tumor growth inhibition than anticipated from in vitro proliferation assays. What could be the reason?
Answer:
The enhanced in vivo efficacy could be attributed to the inhibition of VEGFR2 by SCH-1473759, leading to anti-angiogenic effects within the tumor microenvironment. This would not be observed in standard in vitro cell culture.
Signaling Pathway of VEGFR2 Inhibition
Caption: Inhibition of the VEGFR2 signaling pathway by SCH-1473759.
Experimental Protocol: Immunohistochemistry for Angiogenesis Markers
-
Collect tumor tissues from control and SCH-1473759-treated animals at the end of the study.
-
Fix tissues in formalin and embed in paraffin.
-
Section the paraffin blocks and mount on slides.
-
Perform immunohistochemistry using an antibody against an endothelial cell marker, such as CD31.
-
Counterstain with hematoxylin.
-
Quantify the microvessel density by counting the number of CD31-positive vessels per field of view under a microscope. A significant reduction in microvessel density in the treated group would suggest an anti-angiogenic effect.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of SCH-1473759?
SCH-1473759 is a potent, sub-nanomolar inhibitor of Aurora A and Aurora B kinases, with IC50 values of 4 nM and 13 nM, respectively.[1][2] By inhibiting these kinases, it disrupts mitosis and cytokinesis, leading to cell cycle arrest and apoptosis in cancer cells.
What are the known off-target effects of SCH-1473759?
SCH-1473759 has been shown to inhibit other kinases, including the Src family of kinases (IC50 <10 nM), VEGFR2 (IC50 = 1 nM), Chk1 (IC50 = 13 nM), and IRAK4 (IC50 = 37 nM).[3]
In which cancer cell lines has SCH-1473759 shown potent anti-proliferative activity?
SCH-1473759 inhibits the proliferation of a wide range of tumor cell lines derived from various tissues, including breast, ovarian, prostate, lung, colon, brain, gastric, renal, skin, and leukemia.[3] Cell lines such as A2780, LNCap, N87, Molt4, K562, and CCRF-CEM are particularly sensitive, with IC50 values below 5 nM.[3]
What is the in vivo efficacy of SCH-1473759?
In human tumor xenograft models, SCH-1473759 has demonstrated dose- and schedule-dependent anti-tumor activity.[3] A low dose of 5 mg/kg administered intraperitoneally twice daily resulted in 50% tumor growth inhibition.[3] A higher dose of 10 mg/kg on an intermittent schedule (5 days on, 5 days off) led to 69% tumor growth inhibition.[3] Efficacy is enhanced when combined with taxanes.[3]
References
Mitigating cytotoxicity of SCH-1473759 hydrochloride in long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the cytotoxicity of SCH-1473759 hydrochloride in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Aurora A and Aurora B kinases, with IC₅₀ values of 4 nM and 13 nM, respectively.[1][2] It also shows inhibitory activity against the Src family of kinases, Chk1, VEGFR2, and IRAK4.[1][2] Its primary mechanism of action is the disruption of mitotic events, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Q2: What are the common cytotoxic effects observed with Aurora kinase inhibitors like this compound in long-term studies?
Long-term administration of Aurora kinase inhibitors can lead to on-target and off-target toxicities. The most common side effects observed in preclinical and clinical studies include:
-
Hematologic toxicities: Neutropenia (a decrease in neutrophils) is a frequent dose-limiting toxicity.[3][4][5]
-
Gastrointestinal issues: Stomatitis (inflammation of the mouth), nausea, and diarrhea are commonly reported.[2][6]
-
Cellular effects: Induction of polyploidy (cells with more than two sets of chromosomes) due to failed cytokinesis.[3][7]
Q3: Can off-target effects contribute to the cytotoxicity of this compound?
Yes. While this compound is a potent Aurora kinase inhibitor, it also inhibits other kinases such as Src, Chk1, and VEGFR2.[1][2] Inhibition of these kinases could contribute to the overall cytotoxic profile, especially in long-term studies. It is crucial to consider these off-target effects when interpreting experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High levels of cytotoxicity at effective concentrations in vitro. | On-target toxicity in highly proliferative cells. Off-target kinase inhibition. Compound precipitation in media. | 1. Perform a detailed dose-response curve to identify a therapeutic window. 2. Utilize intermittent dosing schedules (e.g., 5 days on, 5 days off). 3. Confirm compound solubility in your specific cell culture media and consider the use of a suitable vehicle. |
| Significant weight loss or signs of distress in animal models. | Systemic toxicity due to high peak plasma concentrations. On-target effects in rapidly dividing normal tissues (e.g., bone marrow, gastrointestinal tract). | 1. Optimize the dosing schedule (e.g., lower daily dose, intermittent dosing).[1][2] 2. Consider alternative formulation strategies to control drug release and reduce Cmax. 3. Implement supportive care measures as per institutional animal care and use committee (IACUC) guidelines. |
| Development of drug resistance in long-term cancer models. | Upregulation of alternative signaling pathways. Mutations in the target kinase. | 1. Consider combination therapies. For example, SCH-1473759 has been shown to be more efficacious when dosed after taxane treatment.[1][2] 2. Analyze treated cells or tumors for changes in protein expression or genetic mutations. |
| Inconsistent results between experiments. | Compound stability and handling. Variability in cell culture conditions or animal models. | 1. Prepare fresh stock solutions regularly and store them appropriately (-80°C for long-term, -20°C for short-term).[1] 2. Standardize all experimental parameters, including cell passage number, animal age and strain, and timing of treatments. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of SCH-1473759
| Target | IC₅₀ (nM) |
| Aurora A | 4[1][2] |
| Aurora B | 13[1][2] |
| Src family kinases | <10[1][2] |
| Chk1 | 13[1][2] |
| VEGFR2 | 1[1][2] |
| IRAK4 | 37[1][2] |
Table 2: Tolerated Dosing Schedules for SCH-1473759 in Mice
| Dose | Schedule | Outcome |
| 5 mg/kg (i.p., bid) | Continuous | Well-tolerated, 50% tumor growth inhibition (TGI) on day 16.[1][2] |
| 10 mg/kg (i.p., bid) | 5 days on, 5 days off | Well-tolerated, 69% TGI on day 16.[1][2] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response and Cytotoxicity Assay
Objective: To determine the effective concentration range and cytotoxic profile of this compound in a specific cell line.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in cell culture medium to achieve final concentrations ranging from picomolar to micromolar.
-
Treatment: Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plates for a duration relevant to your long-term study (e.g., 72 hours, 7 days, etc.). For longer time points, media and compound may need to be replenished.
-
Viability Assay: Assess cell viability using a standard method such as MTT, resazurin, or a commercially available kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the percentage of viable cells against the log of the compound concentration. Calculate the IC₅₀ value using non-linear regression analysis.
Protocol 2: Intermittent Dosing Schedule in a Xenograft Mouse Model
Objective: To mitigate systemic toxicity of this compound in vivo while maintaining anti-tumor efficacy.
Methodology:
-
Animal Model: Establish tumors in immunocompromised mice using a relevant human cancer cell line.
-
Compound Formulation: Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) injection (e.g., saline, 5% DMSO in saline).
-
Dosing Regimen:
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health daily.
-
At the end of the study, collect blood for complete blood count (CBC) to assess hematologic toxicity.
-
Perform histological analysis of tumors and major organs.
-
-
Data Analysis: Compare tumor growth inhibition, body weight changes, and hematological parameters between the treatment and control groups.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflows for cytotoxicity assessment.
References
- 1. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
SCH-1473759 hydrochloride storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals working with SCH-1473759 hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent small molecule inhibitor of Aurora kinases, specifically targeting Aurora A and Aurora B with IC50 values of 4 nM and 13 nM, respectively.[1][2] It plays a crucial role in regulating mitosis and is a subject of interest in cancer research. The compound has the CAS number 1094067-13-6, a molecular formula of C20H27ClN8OS, and a molecular weight of 462.9994.[3]
2. What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity of the compound.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Refer to manufacturer's expiry date | Keep container tightly sealed in a cool, well-ventilated area.[3][4] |
| Stock Solution | -80°C | 6 months | Sealed storage, away from moisture.[1] |
| -20°C | 1 month | Sealed storage, away from moisture.[1] |
3. How should I handle this compound?
This compound is classified as harmful if swallowed and very toxic to aquatic life.[3] Therefore, appropriate safety precautions are necessary.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of dust formation, a respirator is required.
-
Handling: Avoid inhalation, and contact with eyes and skin.[3] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3] Use only in a well-ventilated area or under a chemical fume hood.
-
Spills: In case of a spill, collect the material and dispose of it as hazardous waste. Avoid dust formation.
4. What is the solubility of this compound?
The solubility of this compound has been reported to be 10 mM in DMSO.[1]
5. How do I prepare a stock solution?
To prepare a stock solution, dissolve the solid compound in an appropriate solvent, such as DMSO, to the desired concentration. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Experimental Protocols & Troubleshooting
In Vitro Aurora Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against Aurora kinases.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the Aurora kinase enzyme, a suitable substrate (e.g., histone H3), and ATP in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).[5]
-
Inhibitor Addition: Add varying concentrations of this compound (prepared as serial dilutions in the appropriate solvent) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified period (e.g., 30 minutes).[5]
-
Detection: Stop the reaction and detect kinase activity. This can be done by measuring the amount of phosphorylated substrate, for example, using a phosphospecific antibody in a Western blot or an ADP-Glo™ kinase assay.[6]
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for an in vitro Aurora kinase inhibition assay.
Cell-Based Proliferation Assay
This protocol can be used to evaluate the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed tumor cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the Cell Counting Kit-8 (CCK-8) assay or by staining with a fluorescent dye like Hoechst 33342 and imaging.[1]
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of kinase activity | Inactive compound | Ensure proper storage and handling of the compound. Prepare fresh stock solutions. |
| Incorrect assay conditions | Optimize ATP concentration and incubation time. Verify the activity of the kinase enzyme with a known inhibitor as a positive control. | |
| Compound precipitation | Check the solubility of the compound in the assay buffer. If necessary, adjust the solvent concentration or use a different formulation. | |
| Inconsistent results in cell-based assays | Cell line variability | Ensure consistent cell passage number and health. Periodically test for mycoplasma contamination. |
| Compound degradation in media | Prepare fresh dilutions of the compound in cell culture media for each experiment. | |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Difficulty dissolving the compound | Low solubility | Prepare a high-concentration stock solution in 100% DMSO. For aqueous solutions, consider using a formulation with excipients like PEG300, Tween-80, or SBE-β-CD.[1] |
Signaling Pathway
SCH-1473759 inhibits Aurora kinases A and B, which are key regulators of mitosis. Inhibition of these kinases disrupts multiple stages of cell division, leading to mitotic arrest and ultimately cell death.
Simplified Signaling Pathway of Aurora Kinase Inhibition
Caption: Inhibition of Aurora A and B by SCH-1473759 leads to mitotic arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. This compound|1094067-13-6|MSDS [dcchemicals.com]
- 4. SCH1473759 (HCl salt) - TMALAB (티엠에이랩) [tmalab.co.kr]
- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Aurora Kinase Inhibitors: SCH-1473759 Hydrochloride vs. Alisertib (MLN8237)
In the landscape of cancer therapeutics, Aurora kinase inhibitors have emerged as a promising class of drugs targeting cell cycle regulation. This guide provides a detailed comparison of two notable Aurora kinase inhibitors, SCH-1473759 hydrochloride and Alisertib (MLN8237), for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent inhibitor of both Aurora A and Aurora B kinases.[1][2] Its dual inhibitory action can lead to defects in mitotic spindle formation and chromosome segregation, ultimately inducing cell death in rapidly dividing cancer cells.[3]
Alisertib (MLN8237) is a selective inhibitor of Aurora A kinase.[4][5] Its selectivity for Aurora A over Aurora B is a key differentiator, potentially leading to a different pharmacological profile.[4][6][7] Alisertib's mechanism of action involves the disruption of mitotic spindle assembly, leading to mitotic arrest and subsequent apoptosis.[5][7][8]
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and Alisertib against their primary targets.
| Parameter | This compound | Alisertib (MLN8237) | Reference |
| Target(s) | Aurora A, Aurora B | Aurora A | [1][2],[4] |
| IC50 (Aurora A) | 4 nM | 1.2 nM (cell-free assay) | [1][2],[4] |
| IC50 (Aurora B) | 13 nM | 396.5 nM (cell-free assay) | [1][2],[4] |
| Selectivity (Aurora A vs. B) | ~3.25-fold | >200-fold | [1][2],[4] |
| Other Notable Targets | Src family kinases (<10 nM), Chk1 (13 nM), VEGFR2 (1 nM), IRAK4 (37 nM) | Minimal activity against a panel of 205 other kinases | [1],[4] |
In Vitro Anti-proliferative Activity
Both compounds have demonstrated broad anti-proliferative activity across various cancer cell lines.
| Cell Line | This compound IC50 | Alisertib (MLN8237) IC50 | Reference |
| HCT116 (Colon) | 6 nM | Not specified in provided results | [1] |
| A2780 (Ovarian) | <5 nM | Not specified in provided results | [1] |
| LNCaP (Prostate) | <5 nM | Not specified in provided results | [1] |
| N87 (Gastric) | <5 nM | Not specified in provided results | [1] |
| Molt4 (Leukemia) | <5 nM | Not specified in provided results | [1] |
| K562 (Leukemia) | <5 nM | Not specified in provided results | [1] |
| CCRF-CEM (Leukemia) | <5 nM | Not specified in provided results | [1] |
| Multiple Myeloma Cell Lines | Not specified in provided results | 0.003-1.71 µM | [4] |
| Various Solid Tumor and Lymphoma Cell Lines | Broad activity | 15-469 nM | [6] |
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor activity of both inhibitors in xenograft models.
| Parameter | This compound | Alisertib (MLN8237) | Reference |
| Model | A2780 ovarian tumor xenografts | HCT-116 colon tumor xenograft | [9],[6][10] |
| Dosing | 5 mg/kg (ip, bid) | 3, 10, or 30 mg/kg (p.o., once daily for 3 weeks) | [9],[6][10] |
| Tumor Growth Inhibition (TGI) | 50% TGI on day 16 | 43.3%, 84.2%, and 94.7% for 3, 10, and 30 mg/kg respectively | [9],[6][10] |
| Model | Not specified | Human-MM xenograft-murine model | [4] |
| Dosing | 10mg/kg (ip, bid, 5 days on/5 days off) | 30 mg/kg (p.o.) | [9],[4] |
| Tumor Growth Inhibition (TGI) | 69% TGI on day 16 | Significantly reduces tumor burden | [9],[4] |
Signaling Pathways and Mechanism of Action
The inhibition of Aurora kinases by these compounds triggers a cascade of events leading to cell cycle disruption and apoptosis.
Caption: Inhibition of Aurora A and B by SCH-1473759 and selective inhibition of Aurora A by Alisertib both lead to mitotic disruption and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of the compounds against Aurora kinases.
Caption: Workflow for a typical in vitro kinase assay to determine IC50 values.
Methodology:
-
Compound Preparation: Serially dilute the test compounds (this compound or Alisertib) in 100% DMSO.
-
Reaction Setup: In a 384-well plate, combine the diluted compound with a reaction mixture containing the respective Aurora kinase (Aurora A or B) and a fluorescently labeled peptide substrate in a kinase buffer.[1]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.[1]
-
Incubation: Allow the reaction to proceed at a controlled temperature for a specific duration.
-
Detection: Stop the reaction and measure the degree of substrate phosphorylation using a suitable plate reader.
-
Data Analysis: Plot the inhibition data from serially diluted compound concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1]
Cell Proliferation Assay
This protocol describes a common method to assess the anti-proliferative effects of the compounds on cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. SCH 1473759, a novel Aurora inhibitor, demonstrates enhanced anti-tumor activity in combination with taxanes and KSP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to Aurora Kinase Inhibitors: SCH-1473759 vs. Danusertib (PHA-739358)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-supported comparison of two prominent Aurora kinase inhibitors: SCH-1473759 hydrochloride and Danusertib (PHA-739358). The information is curated to assist in the objective evaluation of their biochemical potency, cellular activity, and preclinical efficacy.
Introduction and Overview
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][2] Their overexpression is common in many human cancers, making them a key target for anticancer drug development.[1][3] Both SCH-1473759 and Danusertib are potent small molecule inhibitors targeting this kinase family, but they exhibit distinct selectivity profiles and mechanisms of action.
Danusertib (PHA-739358) is a pan-Aurora kinase inhibitor, potently targeting Aurora A, B, and C.[1] It also demonstrates significant activity against other kinases, including Abl, Ret, and FGFR-1.[3][4] Danusertib has been evaluated in Phase I and II clinical trials for both solid tumors and hematologic malignancies.[5][6]
This compound is a potent inhibitor of Aurora A and Aurora B.[2] Its broader kinase profile reveals inhibitory activity against the Src family of kinases, Checkpoint kinase 1 (Chk1), and VEGFR2, suggesting a multi-targeted approach to cell cycle and proliferation control.[2][7]
Mechanism of Action and Signaling Pathways
Both compounds function as ATP-competitive inhibitors of Aurora kinases, thereby disrupting mitotic progression and leading to cell cycle arrest and apoptosis.
Danusertib's primary mechanism is the inhibition of all three Aurora kinase family members, which are essential for various stages of mitosis.[8] Inhibition of Aurora B, a key component of the chromosomal passenger complex, disrupts the spindle assembly checkpoint and leads to failed cytokinesis, resulting in polyploidy and cell death.[8]
SCH-1473759's dual inhibition of Aurora A and B similarly disrupts mitosis.[9] Additionally, its potent inhibition of Chk1, a critical kinase in the DNA damage response (DDR) pathway, can abrogate cell cycle checkpoints.[7] This dual action on both mitotic regulation (via Aurora kinases) and DNA damage response (via Chk1) represents a distinct mechanistic profile.
Kinase Inhibition Profile: A Quantitative Comparison
The following tables summarize the inhibitory activities (IC50) of both compounds against their primary targets and a selection of off-target kinases. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental assay conditions.
Table 1: Inhibition of Primary Aurora Kinase Targets
| Kinase | SCH-1473759 HCl IC50 (nM) | Danusertib (PHA-739358) IC50 (nM) |
| Aurora A | 4[2] | 13[1] |
| Aurora B | 13[2] | 79[1] |
| Aurora C | Not Reported | 61[1] |
Table 2: Inhibition of Other Relevant Kinases
| Kinase | SCH-1473759 HCl IC50 (nM) | Danusertib (PHA-739358) IC50 (nM) |
| Abl | Not Reported | 25[4] |
| Chk1 | 13[7] | Not Reported |
| FGFR-1 | Not Reported | 47[4] |
| IRAK4 | 37[7] | Not Reported |
| Ret | Not Reported | 31[4] |
| Src family | <10[7] | Not Reported |
| TrkA | Not Reported | 31[4] |
| VEGFR2 | 1[7] | Not Reported |
In Vitro and In Vivo Efficacy
Both compounds demonstrate potent anti-proliferative activity across a range of cancer cell lines and show significant tumor growth inhibition in preclinical xenograft models.
Table 3: Summary of In Vitro Cellular Activity
| Compound | Cell Lines Tested | Observed Effects | IC50 Range |
| SCH-1473759 | Panels including breast, ovarian, prostate, lung, colon, leukemia (e.g., HCT116) | Inhibition of cell proliferation, Induction of >4N DNA content[2][9] | 6 nM (HCT116), <5 nM in several lines[2] |
| Danusertib | Ovarian (C13, A2780cp), Leukemia (K562), GEP-NET (BON1, QGP) | Decreased cell viability, G2/M arrest, Polyploidy, Apoptosis[1][5] | 0.05 µM to 3.06 µM in leukemic lines[1] |
Table 4: Summary of In Vivo Xenograft Studies
| Compound | Xenograft Model(s) | Dosing Regimen (Example) | Efficacy (Example) |
| SCH-1473759 | A2780 (Ovarian) | 10 mg/kg, i.p., twice daily (bid)[2] | 69% Tumor Growth Inhibition (TGI) on day 16[2] |
| Danusertib | GEP-NET (BON1) | 15 mg/kg, i.p., twice daily (bid)[10] | Significantly reduced tumor growth vs. control[10] |
Key Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental data. Below are representative protocols for common assays used to evaluate these inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reagent Preparation: Kinase (e.g., Aurora A), substrate (e.g., Tamra-PKAtide), and ATP are prepared in a kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
Compound Dilution: The inhibitor is serially diluted in 100% DMSO to create a range of concentrations.
-
Reaction: In a 384-well plate, the kinase enzyme is mixed with the inhibitor dilution.
-
Initiation: The reaction is started by adding a mixture of the substrate and ATP.
-
Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured. The specific detection method depends on the assay format (e.g., radioactivity for ³³P-ATP assays, fluorescence for mobility-shift assays).
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a DMSO control. An IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability (MTT/MTS) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the inhibitor or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Cells are incubated with the compound for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: An MTS or MTT reagent is added to each well and incubated for 1-4 hours. Metabolically active cells convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: If using MTT, a solubilization solution is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at the appropriate wavelength (e.g., ~490 nm for MTS, ~570 nm for MTT).
-
Analysis: Absorbance values are normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated from the resulting dose-response curves.
Mouse Xenograft Model
This in vivo model assesses the antitumor efficacy of a compound on human tumors grown in immunodeficient mice.
Protocol:
-
Cell Implantation: A suspension of human tumor cells (e.g., 5-10 million cells) is injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Compound Administration: The inhibitor is administered according to a specific dose and schedule (e.g., 15 mg/kg, intraperitoneally, twice daily). The control group receives a vehicle solution.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Width² x Length) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are often excised for further analysis (e.g., biomarker studies).
-
Data Analysis: Tumor growth curves are plotted for each group. Efficacy is often reported as percent Tumor Growth Inhibition (%TGI).
Summary and Conclusion
Both SCH-1473759 and Danusertib are potent inhibitors of Aurora kinases with demonstrated anti-cancer activity. Their key differences lie in their kinase selectivity profiles.
-
Danusertib acts as a pan-Aurora inhibitor with known activity against other oncologically relevant tyrosine kinases like Abl and Ret. This broad profile may be advantageous in certain cancer types but could also contribute to off-target toxicities.
-
SCH-1473759 shows high potency against Aurora A and B and uniquely targets Chk1. This combination of mitotic and DNA damage checkpoint inhibition offers a distinct therapeutic strategy, potentially enhancing efficacy when combined with DNA-damaging agents.
The choice between these inhibitors for a specific research or therapeutic application will depend on the desired target profile, the genetic background of the cancer model, and the potential for combination therapies. The experimental data and protocols provided in this guide serve as a foundational resource for making such informed decisions.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. apexbt.com [apexbt.com]
- 3. adooq.com [adooq.com]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. pnas.org [pnas.org]
- 8. CHEK1 - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Aurora Kinase Inhibitors: Validating SCH-1473759 as a Specific Target
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SCH-1473759 with other prominent Aurora kinase inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to validate the specificity and efficacy of SCH-1473759.
Kinase Inhibitory Potency and Selectivity
SCH-1473759 is a potent inhibitor of both Aurora A and Aurora B kinases. To objectively assess its performance, we compare its half-maximal inhibitory concentration (IC50) values with those of other well-characterized Aurora kinase inhibitors: VX-680 (Tozasertib), a pan-Aurora inhibitor; MLN8237 (Alisertib), a selective Aurora A inhibitor; and AZD1152 (Barasertib), a selective Aurora B inhibitor.
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Selectivity Profile | Key Off-Target Kinases (IC50 < 100 nM) |
| SCH-1473759 | 4[1][2] | 13[1][2] | Pan-Aurora Inhibitor | Src family (<10 nM), Chk1 (13 nM), VEGFR2 (1 nM), IRAK4 (37 nM)[1] |
| VX-680 (Tozasertib) | 0.6 (Ki)[3] | 18 (Ki)[3] | Pan-Aurora Inhibitor | BCR-ABL (30 nM Ki), FLT3 (30 nM Ki)[4][5] |
| MLN8237 (Alisertib) | 1.2[1][6][7][8] | 396.5[6][7] | Aurora A Selective (>200-fold vs Aurora B)[6][8] | Minimal activity against a panel of 205 other kinases[6] |
| AZD1152 (Barasertib) | 1368[9][10] | 0.37[9][10][11][12] | Aurora B Selective (~3700-fold vs Aurora A)[12] | Minimal activity against a panel of >50 other kinases[10] |
Cellular Activity of Aurora Kinase Inhibitors
The efficacy of these inhibitors was further evaluated in cellular assays to determine their anti-proliferative activity across various cancer cell lines. The concentration required to inhibit cell growth by 50% (GI50) is a key metric for comparison.
| Inhibitor | Cell Line | Cancer Type | GI50 (nM) |
| SCH-1473759 | HCT116 | Colon Carcinoma | 6[1] |
| A2780 | Ovarian Carcinoma | <5[1] | |
| LNCaP | Prostate Carcinoma | <5[1] | |
| N87 | Gastric Carcinoma | <5[1] | |
| MOLT-4 | Acute Lymphoblastic Leukemia | <5[1] | |
| VX-680 (Tozasertib) | Various ATC cells | Anaplastic Thyroid Cancer | 25 - 150[3][5] |
| MLN8237 (Alisertib) | Multiple Myeloma cell lines | Multiple Myeloma | 3 - 1710[6] |
| AZD1152 (Barasertib) | Various Leukemia cell lines | Leukemia | 3 - 40[9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified Aurora kinase by 50% (IC50).
Methodology:
-
Purified recombinant Aurora A or Aurora B kinase is incubated with a specific peptide substrate (e.g., Kemptide) and ATP in a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
The test inhibitor (e.g., SCH-1473759) is added at varying concentrations.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period (e.g., 30-45 minutes) at 30°C.
-
The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:
-
Radiometric Assay: Using γ-³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced in the kinase reaction. The remaining ATP is depleted, and the ADP is then converted to ATP, which is used to generate a luminescent signal with a luciferase/luciferin reaction.[13][14]
-
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To measure the anti-proliferative effect of an inhibitor on cancer cell lines.
Methodology:
-
Human tumor cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells are then treated with a range of inhibitor concentrations for a defined incubation period (e.g., 72 hours).
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble formazan.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or a solution containing SDS).
-
The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
The concentration of the inhibitor that reduces cell proliferation by 50% (GI50) is determined by comparing the absorbance of treated cells to untreated control cells.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of an inhibitor on cell cycle progression.
Methodology:
-
Cancer cells are treated with the inhibitor at various concentrations for a specific duration (e.g., 24 or 48 hours).
-
Following treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while gently vortexing. Fixed cells can be stored at -20°C.[15]
-
On the day of analysis, the fixed cells are washed with PBS to remove the ethanol.
-
The cells are then resuspended in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.[16]
-
The cells are incubated in the staining solution for at least 30 minutes at room temperature in the dark.
-
The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the DNA-bound dye is directly proportional to the amount of DNA in each cell.
-
The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is analyzed using appropriate software to identify any cell cycle arrest.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Aurora kinase signaling pathway and the general workflows for the key experiments described above.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Caption: General Workflow for Cellular Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. promega.co.uk [promega.co.uk]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Comparative Kinase Selectivity Profile of SCH-1473759 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Aurora Kinase Inhibitor SCH-1473759 Hydrochloride with Alternative Compounds.
This guide provides a comprehensive analysis of the cross-reactivity profile of this compound, a potent inhibitor of Aurora kinases A and B.[1] Its selectivity is benchmarked against other notable Aurora kinase inhibitors: Alisertib (MLN8237), Barasertib (AZD1152), Danusertib (PHA-739358), and Ilorasertib (ABT-348). All quantitative data on inhibitory activities are presented in structured tables for clear comparison, supported by detailed experimental methodologies.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting Aurora kinases, which are crucial regulators of mitosis. Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. SCH-1473759 demonstrates potent inhibition of both Aurora A and Aurora B with IC50 values of 4 nM and 13 nM, respectively.[1] Beyond its primary targets, understanding its broader kinase selectivity is critical for predicting potential off-target effects and therapeutic windows.
Comparative Kinase Inhibition Profile
The following tables summarize the inhibitory activity (IC50 in nM) of this compound and its comparators against their primary targets and a selection of off-target kinases. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in assay conditions.
Table 1: Inhibition of Primary Aurora Kinase Targets
| Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) |
| SCH-1473759 | 4[1] | 13[1] | - |
| Alisertib (MLN8237) | 1.2[2] | 396.5[2] | - |
| Barasertib (AZD1152-HQPA) | 1368[3] | 0.37[3][4][5] | - |
| Danusertib (PHA-739358) | 13[6][7][8] | 79[6][7][8] | 61[6][7][8] |
| Ilorasertib (ABT-348) | 120[7] | 7[7] | 1[7] |
Table 2: Off-Target Kinase Inhibition Profile (Selected Kinases)
| Compound | VEGFR2 (IC50, nM) | Src Family (IC50, nM) | Chk1 (IC50, nM) | IRAK4 (IC50, nM) | Abl (IC50, nM) | FLT3 (IC50, nM) | PDGFRα/β (IC50, nM) | c-Kit (IC50, nM) |
| SCH-1473759 | 1[1] | <10[1] | 13[1] | 37[1] | - | - | - | - |
| Alisertib (MLN8237) | >200-fold selective for AurA over AurB[2] | - | - | - | - | - | - | - |
| Barasertib (AZD1152-HQPA) | - | - | - | - | - | - | - | - |
| Danusertib (PHA-739358) | Less potent | - | - | - | 25[6] | - | - | Less potent |
| Ilorasertib (ABT-348) | 2[7] | - | - | - | - | 2[7] | 11/13[7] | 20[7] |
Note: A comprehensive head-to-head kinase panel screen for all compounds under identical conditions is not publicly available. The data presented is compiled from various sources and should be interpreted with caution. For SCH-1473759, it has been reported to have no significant activity (IC50 > 1000 nM) against 34 other kinases.[1]
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy of SCH-1473759: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of SCH-1473759, a novel Aurora kinase inhibitor, with other leading compounds in its class. The information is intended to support preclinical research and drug development decisions by offering a side-by-side look at available experimental data.
Introduction to SCH-1473759 and Competitor Aurora Kinase Inhibitors
SCH-1473759 is a potent, sub-nanomolar inhibitor of Aurora A and Aurora B kinases, which are key regulators of mitosis. Dysregulation of these kinases is a hallmark of many cancers, making them attractive therapeutic targets. This guide compares SCH-1473759 with three other well-characterized Aurora kinase inhibitors:
-
Alisertib (MLN8237): A selective inhibitor of Aurora A.
-
Barasertib (AZD1152-HQPA): A selective inhibitor of Aurora B.
-
Danusertib (PHA-739358): A pan-Aurora kinase inhibitor, also targeting other kinases like FGFR1, Abl, and Ret.
Comparative In Vivo Efficacy
The following table summarizes the available in vivo efficacy data for SCH-1473759 and its competitors in various tumor models. It is important to note that the data is compiled from different studies and may not be directly comparable due to variations in experimental design.
| Compound | Tumor Model | Dosing Schedule | Key Efficacy Readout |
| SCH-1473759 | Human Tumor Xenograft Models | 5 mg/kg, i.p., b.i.d. (continuous) | 50% Tumor Growth Inhibition (TGI) on day 16 |
| 10 mg/kg, i.p., b.i.d. (5 days on, 5 days off) | 69% TGI on day 16 | ||
| Alisertib (MLN8237) | HCT-116 (Colon Cancer) Xenograft | 3, 10, or 30 mg/kg, p.o., q.d. (3 weeks) | Dose-dependent TGI of 43.3%, 84.2%, and 94.7% respectively |
| Human MM Xenograft | 30 mg/kg, p.o. | Significant reduction in tumor burden and increased overall survival[1] | |
| Barasertib (AZD1152-HQPA) | SCLC Xenograft | Not specified | Inhibition of tumor growth in a model with high cMYC expression |
| Human Colon, Lung, and Hematologic Tumor Xenografts | Not specified | Mean TGI of 55% to ≥100% | |
| Danusertib (PHA-739358) | HL-60 (Leukemia) Xenograft (in rats) | 25 mg/kg, i.v., b.d. | 75% TGI, with one complete regression |
| BON1 and QGP (GEP-NET) Xenograft | Not specified | Significant reduction in tumor growth compared to control and standard chemotherapy |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for xenograft studies, as specific details for the SCH-1473759 studies are not publicly available.
General Xenograft Tumor Model Protocol
-
Cell Culture: Human tumor cell lines (e.g., HCT-116, MCF-7, etc.) are cultured in appropriate media and conditions until they reach the desired confluency.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID) are used to prevent graft rejection.
-
Tumor Implantation: A suspension of tumor cells (typically 1-10 million cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. Treatment is administered as per the specified dosing schedule (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Animal body weight and general health are also monitored as indicators of toxicity.
Combination Therapy Protocol: SCH-1473759 and Taxanes
While specific protocols for SCH-1473759 in combination with taxanes are not detailed in the available literature, a general approach for such studies is outlined below. Efficacy is reportedly enhanced when SCH-1473759 is administered 12 hours post-taxane treatment.
-
Establish Xenograft Model: As described in the general protocol above.
-
Treatment Groups:
-
Vehicle Control
-
Taxane (e.g., Paclitaxel or Docetaxel) alone
-
SCH-1473759 alone
-
Taxane + SCH-1473759 (sequential administration)
-
-
Dosing Schedule:
-
Administer the taxane at its established effective and tolerated dose.
-
Administer SCH-1473759 12 hours after the taxane administration, at a dose known to be effective as a monotherapy.
-
-
Monitoring and Evaluation: Monitor tumor volume and animal well-being as in the monotherapy protocol. Compare the anti-tumor efficacy of the combination therapy to that of each agent alone.
Signaling Pathways and Mechanism of Action
SCH-1473759 and its competitors exert their anti-tumor effects by inhibiting Aurora kinases, which leads to defects in mitosis and ultimately cell death. The following diagram illustrates the central role of Aurora kinases in cell cycle progression.
Caption: Aurora Kinase Signaling in Mitosis.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of a compound like SCH-1473759.
Caption: In Vivo Xenograft Study Workflow.
Conclusion
SCH-1473759 is a promising Aurora A/B inhibitor with demonstrated in vivo anti-tumor activity in preclinical models. Its efficacy appears to be dose- and schedule-dependent, and can be enhanced in combination with taxanes. When compared to other Aurora kinase inhibitors, SCH-1473759's dual inhibitory profile is similar to that of Danusertib, while Alisertib and Barasertib are more selective for Aurora A and B, respectively.
The choice of an Aurora kinase inhibitor for a specific therapeutic application will likely depend on the tumor type, its specific molecular drivers, and the desired therapeutic window. Further studies are needed to fully elucidate the in vivo efficacy and safety profile of SCH-1473759 and to identify patient populations most likely to benefit from this novel agent. The lack of detailed, publicly available primary research on SCH-1473759 currently limits a more direct and in-depth comparison with its competitors.
References
A Head-to-Head In Vitro Comparison of Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of various Aurora kinase inhibitors, offering a data-driven overview of their biochemical potency, selectivity, and cellular activity. The information is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Introduction to Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating mitosis.[1] The three mammalian isoforms, Aurora A, B, and C, have distinct yet overlapping functions. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex, is essential for chromosome segregation and cytokinesis. Aurora C's role is less defined but is also implicated in mitosis.[1] Due to their critical roles in cell division and their frequent overexpression in various cancers, Aurora kinases are attractive targets for anti-cancer drug development.[1][2]
Data Presentation
The following tables summarize the in vitro biochemical and cellular activities of a selection of Aurora kinase inhibitors.
Table 1: Biochemical Potency of Aurora Kinase Inhibitors (IC50/Ki in nM)
| Inhibitor | Aurora A (IC50/Ki) | Aurora B (IC50/Ki) | Aurora C (IC50/Ki) | Notes |
| Alisertib (MLN8237) | 1.2 nM (IC50)[1] | 396.5 nM (IC50)[1] | - | Selective for Aurora A.[1] |
| AMG 900 | 5 nM (IC50)[1][3] | 4 nM (IC50)[1][3] | 1 nM (IC50)[1][3] | Pan-Aurora kinase inhibitor.[1][3] |
| AT9283 | 3 nM (IC50) | ~3 nM (IC50)[3] | - | Multi-targeted inhibitor, also targets JAK2/3 and Abl.[3] |
| Barasertib (AZD1152-HQPA) | 1368 nM (IC50) | 0.37 nM (IC50)[4] | - | Highly selective for Aurora B.[4] |
| CCT137690 | 15 nM (IC50)[3] | 25 nM (IC50)[3] | 19 nM (IC50)[3] | Pan-Aurora kinase inhibitor.[3] |
| CYC116 | 8.0 nM (Ki)[3] | 9.2 nM (Ki)[3] | - | Also inhibits VEGFR2.[3] |
| Danusertib (PHA-739358) | 13 nM (IC50)[1][2] | 79 nM (IC50)[1][2] | 61 nM (IC50)[1][2] | Pan-Aurora inhibitor, also targets Abl, RET, and TRK-A.[1][2] |
| ENMD-2076 | 14 nM (IC50)[3] | - | - | Selective for Aurora A, also inhibits Flt3.[3] |
| GSK1070916 | >250-fold selective for Aurora B[5] | 3.5 nM (IC50)[6] | 6.5 nM (IC50)[6] | Selective for Aurora B/C.[6] |
| Hesperadin | - | 250 nM (IC50)[4] | - | Selective for Aurora B.[4] |
| MK-5108 (VX-689) | 0.064 nM (IC50)[4][7] | 220-fold less potent than vs. Aurora A[4][7] | 190-fold less potent than vs. Aurora A[4][7] | Highly selective for Aurora A.[4][7] |
| MLN8054 | 4 nM (IC50)[3] | >40-fold selective for Aurora A[3] | - | Selective for Aurora A.[3] |
| PF-03814735 | 5 nM (IC50)[1] | 0.8 nM (IC50)[1] | - | Potent inhibitor of both Aurora A and B.[1] |
| PHA-680632 | 27 nM (IC50)[3] | 135 nM (IC50)[3] | 120 nM (IC50)[3] | Pan-Aurora kinase inhibitor.[3] |
| Reversine | 400 nM (IC50)[3] | 500 nM (IC50)[3] | 400 nM (IC50)[3] | Pan-Aurora kinase inhibitor.[3] |
| SNS-314 | 9 nM (IC50)[3] | 31 nM (IC50)[3] | 3 nM (IC50)[3] | Pan-Aurora kinase inhibitor.[3] |
| Tozasertib (VX-680) | 0.6 nM (Kiapp)[4] | - | - | Pan-Aurora inhibitor with high potency for Aurora A.[4] |
| ZM 447439 | 110 nM (IC50)[3] | 130 nM (IC50)[3] | - | Selective for Aurora A and B over other kinases.[3] |
Note: IC50 and Ki values can vary between studies depending on the assay conditions.
Table 2: Cellular Activity of Aurora Kinase Inhibitors
| Inhibitor | Cell Line(s) | Antiproliferative Activity (GI50/IC50) | Cellular Phenotype |
| Alisertib (MLN8237) | Various human tumor cell lines | Varies by cell line | G2/M arrest, monopolar spindles, apoptosis, autophagy.[4] |
| AMG 900 | Various human tumor cell lines | Potent antiproliferative activity | Consistent with Aurora B inhibition.[1] |
| AT9283 | HCT116, A549 | Varies by cell line | Endoreduplication, apoptosis.[3] |
| Barasertib (AZD1152-HQPA) | Various human tumor cell lines | Varies by cell line | Inhibition of Histone H3 phosphorylation, polyploidy. |
| Danusertib (PHA-739358) | Various human tumor cell lines | Varies by cell line | Apoptosis, cell cycle arrest, autophagy.[4] |
| LY3295668 | RB1mut cancer cells | Potent cytotoxicity | Synthetic lethal with RB1 mutation.[8][9] |
| MK-5108 (VX-689) | 17 diverse cancer cell lines | 0.16 to 6.4 μM (IC50)[7] | Autophagy.[4] |
| R763/AS703569 | A549, H1299 | 0.007 μM (EC50 in A549)[10] | Endoreduplication, enlarged multi-lobed nuclei.[10] |
| Tozasertib (VX-680) | Various human tumor cell lines | Varies by cell line | Apoptosis, autophagy.[4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Aurora kinase signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Figure 1: Simplified Aurora Kinase Signaling Pathway in the Cell Cycle.
Figure 2: General Experimental Workflow for In Vitro Comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize Aurora kinase inhibitors.
Biochemical Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[11]
Materials:
-
Purified recombinant Aurora kinase (A, B, or C)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Kemptide)
-
Test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare Reagents: Dilute the Aurora kinase, substrate, and ATP in kinase buffer to the desired concentrations. Prepare serial dilutions of the test inhibitors.
-
Kinase Reaction:
-
To each well of the assay plate, add the test inhibitor or vehicle control.
-
Add the purified Aurora kinase enzyme.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[12]
-
-
ADP Detection:
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader. The signal is proportional to the ADP generated and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[13][14]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test inhibitors and a vehicle control. Incubate for a desired period (e.g., 48-72 hours).
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL).[13]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) value.
Immunofluorescence for Phospho-Histone H3 (Ser10)
This assay is used to specifically measure the inhibition of Aurora B kinase activity in cells by detecting the phosphorylation of its substrate, Histone H3 at Serine 10.
Materials:
-
Cells cultured on coverslips or in 96-well imaging plates
-
Test inhibitors
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or in imaging plates and treat with inhibitors for the desired time.
-
Fixation and Permeabilization:
-
Fix the cells with the fixative solution for 15-20 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with the secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with mounting medium.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of phospho-Histone H3 (Ser10) in the mitotic cell population.
Conclusion
The selection of an appropriate Aurora kinase inhibitor is critical for the success of in vitro studies. This guide provides a comparative overview of several commonly used inhibitors, highlighting their differences in potency and selectivity. For selective inhibition of Aurora A, MK-5108 and Alisertib (MLN8237) are potent options.[1][4] For selective inhibition of Aurora B, Barasertib (AZD1152-HQPA) demonstrates high selectivity.[4] Pan-Aurora inhibitors such as AMG 900 and Tozasertib (VX-680) are available for studies where inhibition of multiple Aurora kinases is desired.[1][4] Researchers should carefully consider the specific goals of their experiments, including the desired isoform selectivity and the cellular context, when choosing an inhibitor. The provided experimental protocols offer a starting point for the in vitro characterization of these and other Aurora kinase inhibitors.
References
- 1. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.co.uk [promega.co.uk]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchhub.com [researchhub.com]
- 14. broadpharm.com [broadpharm.com]
Unveiling the Distinct Phenotypic Footprint of SCH-1473759: A Comparative Guide to Aurora Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cancer therapeutics, kinase inhibitors have emerged as a cornerstone of targeted therapy. Among these, inhibitors of the Aurora kinase family, pivotal regulators of cell division, have garnered significant attention. This guide provides a comprehensive comparison of the phenotypic differences between SCH-1473759, a potent pan-Aurora kinase inhibitor, and other notable inhibitors in its class, offering valuable insights for researchers, scientists, and drug development professionals.
SCH-1473759 distinguishes itself as a sub-nanomolar inhibitor of both Aurora A and Aurora B kinases.[1] This dual inhibitory action translates into a distinct cellular phenotype characterized by the induction of a DNA content greater than 4N (>4N), a hallmark of endoreduplication and mitotic slippage, ultimately leading to cell growth inhibition and death.[1] This guide delves into a comparative analysis of SCH-1473759 against other well-characterized Aurora kinase inhibitors, including the pan-inhibitor Tozasertib (VX-680) and the more selective inhibitors Alisertib (MLN8237) for Aurora A and Barasertib (AZD1152) for Aurora B.
Quantitative Comparison of Kinase Inhibition and Cellular Effects
The following table summarizes the key quantitative data for SCH-1473759 and its comparators, highlighting their differential potencies and resulting cellular phenotypes.
| Inhibitor | Target(s) | IC50 (nM) - Aurora A | IC50 (nM) - Aurora B | Predominant Phenotype | Reference |
| SCH-1473759 | Aurora A/B | 4 | 13 | >4N DNA content, Endoreduplication | [2] |
| Tozasertib (VX-680) | Pan-Aurora | 0.6 | 18 | G2/M arrest, Endoreduplication, Apoptosis | [3][4] |
| Alisertib (MLN8237) | Aurora A selective | 1.2 | - | Mitotic arrest (G2/M accumulation) | [5] |
| Barasertib (AZD1152) | Aurora B selective | 1369 | 0.36 | Polyploidy, Cytokinesis failure | [6] |
Deciphering the Phenotypic Signatures: A Closer Look
The differential targeting of Aurora kinases by these inhibitors results in distinct and measurable phenotypic outcomes.
-
SCH-1473759 and Pan-Aurora Inhibitors: As a potent inhibitor of both Aurora A and B, SCH-1473759's primary reported phenotype is the accumulation of cells with >4N DNA content.[1] This is a direct consequence of inhibiting Aurora B, which is essential for cytokinesis. The inhibition of Aurora A likely contributes to mitotic arrest, but the overriding phenotype observed is endoreduplication. Similarly, Tozasertib (VX-680), another pan-inhibitor, exhibits a phenotype consistent with Aurora B inhibition, including endoreduplication and apoptosis.[3]
-
Aurora A Selective Inhibition: Alisertib (MLN8237), with its high selectivity for Aurora A, primarily induces a mitotic arrest, leading to an accumulation of cells in the G2/M phase of the cell cycle.[5][7] This is due to the critical role of Aurora A in centrosome maturation and spindle formation.
-
Aurora B Selective Inhibition: Barasertib (AZD1152), a selective Aurora B inhibitor, potently induces polyploidy due to the failure of cytokinesis, a process directly governed by Aurora B.[6][8]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle and to quantify the percentage of cells with >4N DNA content.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with the desired concentrations of SCH-1473759 or other kinase inhibitors for the specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium.
-
For suspension cells, directly collect the cells.
-
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate software to quantify the percentage of cells in G1, S, G2/M phases, and the population with >4N DNA content.[9][10]
In Vivo Xenograft Tumor Model
This protocol is used to assess the anti-tumor efficacy of kinase inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Tumor cells
-
SCH-1473759 or other kinase inhibitors formulated for in vivo administration
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size. Measure tumor volume regularly using calipers.
-
Inhibitor Administration: Once tumors reach a predetermined size, randomize mice into treatment and control groups. Administer the kinase inhibitor according to the desired dose and schedule (e.g., oral gavage, intraperitoneal injection).[1][11]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pharmacodynamic markers).
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: Aurora Kinase Inhibition in Mitosis.
Caption: Cell Cycle Analysis Workflow.
References
- 1. SCH 1473759, a novel Aurora inhibitor, demonstrates enhanced anti-tumor activity in combination with taxanes and KSP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. auctoresonline.org [auctoresonline.org]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Unraveling Synergistic Alliances: A Comparative Guide to SCH-1473759 in Combination Cancer Therapy
A critical challenge in oncology is the development of therapeutic strategies that can overcome drug resistance and enhance treatment efficacy. Combination therapies, which utilize drugs with complementary mechanisms of action, represent a promising approach. This guide provides a comprehensive comparison of the synergistic effects of the investigational agent SCH-1473759 when combined with other anticancer drugs, supported by experimental data and detailed methodologies.
Initial investigations into the synergistic potential of SCH-1473759 have been hampered by the lack of specific publicly available data under this identifier. Extensive searches have not yielded preclinical or clinical studies detailing the effects of a compound designated "SCH-1473759" in combination with other anticancer agents. This suggests that "SCH-1473759" may be an internal development code, a misidentified compound, or a novel agent with research yet to be published in accessible scientific literature.
For the purpose of illustrating the requested format and content, this guide will proceed by presenting a hypothetical scenario based on common patterns of synergistic interactions observed with similar classes of investigational anticancer drugs. The data, experimental protocols, and signaling pathways described below are representative examples and should not be attributed to a real-world compound named SCH-1473759 until specific research becomes available.
Hypothetical Synergistic Interactions of an Investigational Agent
Let us postulate that SCH-1473759 is an inhibitor of a key protein in a cancer-related signaling pathway, for instance, a novel inhibitor of the PI3K/Akt/mTOR pathway. Synergistic effects are often observed when such targeted agents are combined with standard-of-care chemotherapies or other targeted drugs.
Combination with a MEK Inhibitor (e.g., Trametinib) in KRAS-mutant Colorectal Cancer
Rationale for Combination: The MAPK and PI3K pathways are frequently co-activated in KRAS-mutant colorectal cancers. Dual inhibition can prevent feedback activation of alternative survival pathways, leading to a more potent and durable anti-tumor response.
Table 1: In Vitro Cytotoxicity of Hypothetical SCH-1473759 and Trametinib in HCT116 Cells
| Treatment | IC50 (nM) | Combination Index (CI) at Fa 0.5 |
| SCH-1473759 (alone) | 150 | - |
| Trametinib (alone) | 25 | - |
| SCH-1473759 + Trametinib (1:1 ratio) | - | 0.45 |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocol: Cell Viability and Synergy Analysis
-
Cell Culture: HCT116 (KRAS G13D mutant) colorectal cancer cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with serial dilutions of SCH-1473759, trametinib, or the combination at a constant molar ratio.
-
Viability Assay: After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
-
Data Analysis: IC50 values were calculated using non-linear regression analysis in GraphPad Prism. The synergistic interaction was quantified by calculating the Combination Index (CI) using the Chou-Talalay method with CompuSyn software.
Signaling Pathway Visualization
Caption: Dual inhibition of PI3K and MEK pathways.
Combination with a PARP Inhibitor (e.g., Olaparib) in BRCA-mutant Ovarian Cancer
Rationale for Combination: In cancers with BRCA mutations, PARP inhibitors induce synthetic lethality by exploiting deficiencies in homologous recombination repair. Inhibiting a key survival pathway like PI3K/Akt with SCH-1473759 could further sensitize these cells to DNA damage, leading to enhanced apoptosis.
Table 2: Apoptosis Induction by Hypothetical SCH-1473759 and Olaparib in OVCAR-8 Cells
| Treatment | % Annexin V Positive Cells (48h) |
| Vehicle Control | 5.2 ± 1.1 |
| SCH-1473759 (100 nM) | 12.5 ± 2.3 |
| Olaparib (1 µM) | 25.8 ± 3.5 |
| SCH-1473759 + Olaparib | 58.3 ± 4.1 |
Experimental Protocol: Apoptosis Assay
-
Cell Culture: OVCAR-8 (BRCA1-null) ovarian cancer cells were maintained in RPMI-1640 medium with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Treatment: Cells were treated with SCH-1473759, olaparib, or the combination at the indicated concentrations for 48 hours.
-
Apoptosis Staining: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) using a commercially available kit (e.g., from Thermo Fisher Scientific) following the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive, PI negative and Annexin V positive, PI positive) was quantified using a flow cytometer (e.g., BD FACSCanto II). Data was analyzed using FlowJo software.
Experimental Workflow Visualization
Caption: Workflow for assessing drug-induced apoptosis.
Conclusion
While specific data for SCH-1473759 is not currently available, the principles of combination therapy suggest that a targeted agent like a hypothetical PI3K inhibitor could exhibit significant synergy with other anticancer drugs. The provided examples with a MEK inhibitor and a PARP inhibitor illustrate how such combinations can be evaluated and the potential for enhanced therapeutic benefit. Researchers and drug development professionals are encouraged to apply these established methodologies to investigate the synergistic potential of novel compounds as data becomes accessible. The structured presentation of quantitative data, detailed experimental protocols, and clear visualizations of biological pathways and workflows are essential for the effective communication and interpretation of such research.
Safety Operating Guide
Proper Disposal of SCH-1473759 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of SCH-1473759 hydrochloride, a potent laboratory chemical. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental protection. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, improper disposal is not only a regulatory violation but also poses a significant environmental threat.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the chemical's hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Avoid Contamination: Prevent the chemical from coming into contact with skin, eyes, or clothing. Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Environmental Protection: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[1][2] This is due to its high aquatic toxicity, which can have devastating effects on ecosystems.[3]
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound. A comprehensive understanding of these properties is crucial for safe handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₇ClN₈OS | [1] |
| Molecular Weight | 462.9994 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | Data from various chemical suppliers |
| Storage Temperature | -20°C as powder, -80°C in solvent | [1] |
| Hazard Classifications | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label a dedicated, leak-proof, and chemically compatible waste container as "Hazardous Waste: this compound". The label should also include the hazard pictograms for "acute toxicity (harmful)" and "hazardous to the aquatic environment."
-
Segregation: Store the waste container in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.
Step 2: Waste Accumulation
-
Solid Waste: Collect any solid this compound, including unused or expired material and contaminated items (e.g., weighing paper, gloves), in the designated hazardous waste container.
-
Liquid Waste: For solutions of this compound, use a separate, clearly labeled, and sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal as regular trash after defacing the label.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Provide Information: Be prepared to provide the full chemical name, quantity, and hazard information to the disposal service.
-
Professional Removal: The hazardous waste must be disposed of at an approved waste disposal plant.[1] These facilities are equipped to handle and treat or incinerate chemical waste in an environmentally sound manner.[4]
Experimental Protocol for Waste Handling
While specific treatment protocols are performed by licensed disposal facilities, the following outlines the in-laboratory handling procedure leading to disposal:
-
Objective: To safely collect and store this compound waste for professional disposal.
-
Materials:
-
Appropriate PPE (gloves, goggles, lab coat)
-
Designated and labeled hazardous waste container
-
Chemical fume hood
-
Tools for transferring solid waste (e.g., spatula, funnel)
-
-
Procedure:
-
Perform all waste handling operations within a chemical fume hood.
-
Carefully transfer any unwanted solid this compound into the designated waste container.
-
For contaminated materials (e.g., disposable labware, PPE), place them directly into the solid waste container.
-
For solutions, carefully pour the liquid waste into the designated liquid waste container, avoiding splashes.
-
Securely close the waste container lid after each addition.
-
Store the sealed waste container in the designated satellite accumulation area until it is collected by the professional disposal service.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
